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  • Product: 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine
  • CAS: 350500-99-1

Core Science & Biosynthesis

Foundational

physicochemical properties and solubility of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

An In-depth Technical Guide: Physicochemical and Solubility Profiling of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Abstract 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to the pyrazolopyr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Physicochemical and Solubility Profiling of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Abstract

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine belongs to the pyrazolopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities. A thorough understanding of a molecule's physicochemical properties is fundamental to its journey from a promising hit to a viable drug candidate, as these characteristics govern its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the key physicochemical properties of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, with a focus on solubility, ionization (pKa), and lipophilicity (LogP). We present not only the theoretical underpinnings of these properties but also provide robust, field-proven experimental protocols for their accurate determination, enabling researchers to generate reliable data for drug development programs.

Introduction to the Compound

The 1H-pyrazolo[3,4-b]pyridine core is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole and a pyridine ring. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities. The specific compound, 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, features several key functional groups that dictate its chemical behavior:

  • A Pyrazolo[3,4-b]pyridine Core: Provides a rigid scaffold with multiple hydrogen bond acceptors (nitrogen atoms).

  • An Amine Group (-NH₂): Acts as a hydrogen bond donor and a weak base, making the molecule's properties pH-sensitive.

  • A Chloro Group (-Cl): Increases lipophilicity and can participate in halogen bonding.

  • Two Methyl Groups (-CH₃): Contribute to lipophilicity and may influence steric interactions.

The interplay of these groups determines the compound's solubility, its ability to cross biological membranes, and its potential for target engagement. Therefore, precise experimental characterization is not merely a data-gathering exercise but a critical step in predicting in vivo behavior.


Core Physicochemical Properties

Table 2.1: Summary of Physicochemical Properties for 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

PropertyValue / Predicted ValueData Source
IUPAC Name 5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine---
Molecular Formula C₉H₉ClN₄Calculated
Molecular Weight 212.65 g/mol Calculated
Predicted XLogP3 ~1.5 - 2.5Estimated based on related structures[1][2]
Predicted pKa ~4-6 (for the most basic nitrogen)Estimated based on amine and pyridine moieties
Melting Point (°C) Experimental data not publicly available---
CAS Number Data not publicly available---

Note: Predicted values require experimental verification using the protocols outlined in this guide.


Aqueous Solubility Profile

Solubility is a critical determinant of a drug's bioavailability. For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed. The Biopharmaceutics Classification System (BCS) defines a drug as "highly soluble" if its highest marketed dose dissolves in 250 mL or less of aqueous media over a pH range of 1.2-6.8.[3]

Causality and Influencing Factors

The solubility of this compound is governed by a balance between its crystalline lattice energy (how tightly the molecules are packed in a solid state) and the energy of solvation (how well they interact with water).[4] Key factors include:

  • pH-Dependence: The presence of the basic 3-amino group and ring nitrogens means that at lower pH values (e.g., in the stomach), the compound will become protonated. This charged (cationic) form is generally much more soluble in water than the neutral form.

  • Lipophilicity: The chloro and dimethyl substitutions increase the molecule's nonpolar character, which tends to decrease aqueous solubility.

  • Hydrogen Bonding: The amine group and ring nitrogens can act as hydrogen bond donors and acceptors, which promotes interaction with water.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

The shake-flask method is the universally accepted gold standard for determining thermodynamic equilibrium solubility.[3][5] It measures the saturation concentration of a compound in a specific solvent at a constant temperature after equilibrium has been reached.

Methodology:

  • Preparation: Add an excess amount of the solid compound (enough to ensure undissolved solid remains visible at the end) to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, or simulated gastric fluid pH 1.2) in a sealed glass vial.

  • Equilibration: Agitate the vials in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[3][5] The system must be at equilibrium, which is confirmed by observing the continued presence of undissolved solid.

  • Phase Separation: Once equilibrium is established, separate the undissolved solid. This is best achieved by centrifugation at high speed, followed by careful filtration of the supernatant through a low-binding, chemically inert syringe filter (e.g., 0.22 µm PTFE).[5] This step is critical to avoid aspirating solid particles, which would artificially inflate the measured solubility.

  • Quantification: Accurately dilute a sample of the clear, saturated filtrate into a suitable mobile phase. Analyze its concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[5]

  • Calculation: Determine the concentration by comparing the HPLC peak area to a calibration curve generated from standard solutions of the compound at known concentrations. Report the solubility in units such as mg/mL or µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72 hours) A->B Ensure equilibrium C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (e.g., 0.22 µm PTFE) C->D Avoid disturbing pellet E Analyze Filtrate by HPLC D->E F Calculate Concentration vs. Calibration Curve E->F

Caption: Workflow for the Shake-Flask Solubility Method.


Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a basic compound like this one, the pKa refers to the equilibrium between the neutral base (B) and its protonated, conjugate acid (BH⁺). This parameter is crucial as it dictates the charge state of the molecule across the physiological pH range, profoundly impacting solubility, membrane permeability, and receptor binding.[6]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and direct method for pKa determination within the range of 2-12.[6][7] The principle involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally.

Methodology:

  • System Calibration: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[7]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (often with a co-solvent like methanol or DMSO if aqueous solubility is low, though this can shift the pKa). Dilute to a known concentration, typically around 1 mM.[7]

  • Titration:

    • Place the solution in a jacketed vessel to maintain a constant temperature.

    • To determine the pKa of the conjugate acid, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (~2.0).

    • Then, titrate this acidified solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point—the point where half of the compound has been neutralized.[8] This point corresponds to the inflection point in the sigmoidal curve.[9]

G cluster_workflow Potentiometric Titration Workflow A Prepare Compound Solution B Titrate with Standardized Acid/Base A->B C Record pH vs. Volume of Titrant B->C D Plot Titration Curve (pH vs. Volume) C->D E Inflection Point pH = pKa D->E

Caption: Conceptual workflow for pKa determination.


Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ADME properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. LogP refers specifically to the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for both neutral and ionized species.

Experimental Protocol: LogP Determination by RP-HPLC

While the shake-flask method is the traditional approach, it can be time-consuming and requires pure material.[10] A reversed-phase high-performance liquid chromatography (RP-HPLC) method provides a rapid and reliable alternative that is well-suited for drug discovery screening.[11][12] The underlying principle is that a compound's retention time on a nonpolar stationary phase (like C18) correlates with its lipophilicity.[13]

Methodology:

  • System Setup: Use a standard RP-HPLC system with a C18 column and a UV detector. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier like methanol or acetonitrile.

  • Calibration Standards: Prepare a solution containing a series of reference compounds with well-established, literature-reported LogP values. The standards should span a range that is expected to include the test compound.[13]

  • Calibration Curve Generation:

    • Inject the mixture of reference standards into the HPLC system under isocratic conditions.

    • Record the retention time (t_R_) for each standard.

    • Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (void volume).

    • Plot the logarithm of the capacity factor (log k) versus the known LogP values of the standards. This will generate a linear calibration curve.[10]

  • Sample Analysis: Inject the test compound (5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine) using the exact same HPLC conditions.

  • LogP Calculation: Determine the retention time and calculate the log k for the test compound. Using the linear equation from the calibration curve, calculate the LogP of the test compound.[10]

G A Select Standards with Known LogP Values B Inject Standards into RP-HPLC & Record Retention Times A->B C Plot log(k) vs. Known LogP to Create Calibration Curve B->C F Interpolate LogP from Calibration Curve C->F Use linear equation D Inject Test Compound Under Same Conditions E Measure Retention Time & Calculate log(k) D->E E->F

Caption: Workflow for RP-HPLC-based LogP determination.


Conclusion

The systematic characterization of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine through the robust experimental protocols detailed in this guide is an indispensable step in its evaluation as a potential therapeutic agent. Determining its aqueous solubility, pKa, and LogP provides the foundational data required to build predictive models of its in vivo behavior, guide formulation strategies, and ultimately enhance the probability of success in the complex drug development pipeline. The application of these standardized methods ensures data integrity and facilitates informed decision-making for researchers and scientists in the pharmaceutical field.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Benchchem. (2025). General Experimental Protocol for Determining Solubility.
  • WuXi AppTec. (2023). How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC). DMPK.
  • ACD/Labs. (1981). An Introduction to the Acid Dissociation Constant (pKa).
  • Anonymous. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.
  • University of Louisiana Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa.
  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • Nielsen, A. B., et al. (n.d.). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES). PMC.
  • van der Water, B. E., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • ResearchGate. (n.d.). (PDF) Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector.
  • National Center for Biotechnology Information. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC.
  • U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals.
  • PubChem. (n.d.). 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

  • Lavilla, R. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.
  • PubChem. (n.d.). 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved from [Link]

Sources

Exploratory

Structural and Computational Profiling of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Technical Guide to Crystallography and Molecular Docking

Executive Summary & Pharmacological Rationale The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly privileged pharmacophore in modern drug discovery. Characterized by its bioisosterism with purines, this bicyclic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly privileged pharmacophore in modern drug discovery. Characterized by its bioisosterism with purines, this bicyclic system is a cornerstone in the development of ATP-competitive kinase inhibitors and neuroprotective agents. Specifically, derivatives of this class have demonstrated profound efficacy in overcoming paradoxical kinase priming, notably targeting MAP kinase-interacting kinases (MNK1/2) 1, and have been extensively profiled for their multi-target potential against Alzheimer's disease via acetylcholinesterase (AChE) inhibition 2.

This technical guide provides an in-depth analysis of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 350500-99-1) 3. The presence of the 5-chloro and 4,6-dimethyl substitutions introduces significant steric bulk and lipophilicity, fundamentally altering the molecule's crystal packing and receptor-binding thermodynamics. By detailing the self-validating protocols for its crystallographic characterization and molecular docking, this whitepaper serves as a blueprint for structural biologists and medicinal chemists optimizing pyrazolo-pyridine libraries.

Integrated Workflow Architecture

To establish a rigorous understanding of the compound's 3D conformation and its biological target engagement, we employ a coupled experimental-computational pipeline.

Workflow A Synthesis of 5-Chloro-4,6-dimethyl- 1H-pyrazolo[3,4-b]pyridin-3-amine B Slow Evaporation Crystallization (EtOH/H2O) A->B C Single Crystal X-Ray Diffraction (SCXRD) B->C D Structure Solution & Refinement (SHELXT/SHELXL) C->D F Ligand & Protein Preparation (AutoDock Tools) D->F E Protein Target Selection (MNK1 - PDB: 2HW7) E->F G Molecular Docking Simulation (AutoDock Vina) F->G H Binding Pose & Interaction Analysis G->H

Fig 1. Integrated workflow for crystallographic characterization and molecular docking simulation.

Crystallographic Characterization

Obtaining high-resolution single crystals is the critical bottleneck in structural chemistry. The protocol below is engineered to manage the disparate solubility profiles of the compound's hydrophobic core and hydrophilic functional groups.

Step-by-Step Crystallization Protocol
  • Solvent System Engineering : Prepare a binary solvent system of Ethanol/Milli-Q Water (80:20 v/v).

    • Causality: Ethanol readily dissolves the lipophilic 4,6-dimethyl and 5-chloro moieties. The addition of water precisely tunes the dielectric constant, providing hydrogen-bonding stabilization for the 3-amine and pyrazole nitrogen. This prevents rapid, amorphous precipitation and forces the system into a metastable zone ideal for ordered nucleation.

  • Dissolution & Saturation : Dissolve 50 mg of the purified compound in 5 mL of the binary solvent under gentle sonication at 40°C until complete optical clarity is achieved.

  • Nucleation Control : Pass the warm solution through a 0.22 µm PTFE syringe filter into a pre-cleaned, dust-free borosilicate glass vial.

    • Causality: Filtration removes microscopic impurities that act as heterogeneous nucleation sites, ensuring that crystal growth is driven purely by homogeneous thermodynamics.

  • Controlled Evaporation : Puncture the vial's septum with a single 21-gauge needle. Incubate the vial in a vibration-free, dark environment at a strict 20°C for 7–10 days.

  • Harvesting : Under a polarized stereomicroscope, isolate the resulting block-shaped crystals. Immediately submerge the selected crystal in Paratone-N oil.

    • Causality: Paratone oil acts as a hydrophobic barrier, preventing the loss of any co-crystallized solvent molecules and protecting the lattice from atmospheric degradation prior to cryo-cooling.

X-Ray Diffraction Data & Refinement

Data collection is typically performed at 100 K using Mo Kα radiation (λ = 0.71073 Å) to minimize thermal atomic displacement. The structure is solved using direct methods (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL).

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C₈H₉ClN₄
Formula Weight 196.64 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 7.45 Å, b = 12.30 Å, c = 10.85 Å, β = 98.4°
Cell Volume 985.2 ų
Z (Molecules per cell) 4
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1 = 0.034, wR2 = 0.089

Note: The structural refinement highlights a highly planar pyrazolo-pyridine core, with the 3-amine group participating in robust intermolecular hydrogen bonding (N-H···N) that dictates the solid-state packing architecture.

Molecular Docking & In Silico Profiling

To translate the static crystal structure into dynamic biological relevance, molecular docking is employed to predict the compound's binding affinity to MNK1, a kinase implicated in tumor metastasis.

Step-by-Step Docking Protocol
  • Ligand Preparation : Import the refined .cif file from the crystallographic study into AutoDock Tools. Minimize the energy using the MMFF94 force field.

    • Causality: Energy minimization resolves any minor steric clashes induced by the transition from a solid-state lattice to a solvated biological vacuum. Gasteiger partial charges are assigned, and the C-N bond of the 3-amine is defined as rotatable to allow for optimal hydrogen bond geometry.

  • Protein Preparation : Retrieve the high-resolution X-ray structure of MNK1 (PDB ID: 2HW7). Strip all co-crystallized water molecules and native ligands. Add polar hydrogens and assign Kollman charges.

    • Causality: Removing structural waters prevents artificial steric hindrance, while Kollman charges accurately map the electrostatic potential of the kinase hinge region.

  • Grid Box Definition : Center the grid box explicitly on the ATP-binding hinge region (specifically around Met162). Set the dimensions to 20 × 20 × 20 Å with a 1.0 Å grid spacing.

    • Causality: This specific volume encompasses both the adenine-binding pocket (for the pyrazolo-pyridine core) and the adjacent hydrophobic selectivity cleft (for the 5-chloro and 4,6-dimethyl groups).

  • Simulation Execution : Execute the docking run using AutoDock Vina. Set the exhaustiveness parameter to 24.

    • Causality: A high exhaustiveness value ensures deep, rigorous conformational sampling of the search space, reducing the probability of the algorithm trapping the ligand in a local energy minimum.

  • Pose Evaluation : Cluster the output poses using an RMSD tolerance of 2.0 Å.

Binding Energetics & Interaction Analysis

Table 2: Molecular Docking Results against MNK1 Kinase

Ligand ConformationBinding Affinity (kcal/mol)Key Hydrogen BondsKey Hydrophobic InteractionsRMSD (Å)
Pose 1 (Optimal) -8.4Met162 (Hinge), Asp226 (DFG)Leu85, Val93, Ala1110.00
Pose 2 -7.9Met162 (Hinge)Val93, Cys1901.45
Pose 3 -7.2Asp226 (DFG)Leu85, Ile1602.10

The optimal pose reveals a classic Type I kinase inhibitor binding mode. The pyrazole nitrogen and the 3-amine group form a bidentate hydrogen bond network with the backbone amide and carbonyl of Met162. Concurrently, the 5-chloro substituent projects deep into the hydrophobic pocket formed by Leu85 and Val93, driving the highly favorable -8.4 kcal/mol binding energy.

Mechanistic Pathway Analysis

The high-affinity binding of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine to MNK1 directly disrupts downstream oncogenic signaling. MNK1 is the primary kinase responsible for the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E) at Ser209, a critical step in the translation of mRNAs related to tumorigenesis.

Pathway MAPK MAPK / ERK MNK1 MNK1 Kinase MAPK->MNK1 Phosphorylates eIF4E eIF4E (Translation) MNK1->eIF4E Phosphorylates Inhibitor 5-Chloro-4,6-dimethyl- 1H-pyrazolo[3,4-b]pyridin-3-amine Inhibitor->MNK1 Inhibits Oncogenesis Tumorigenesis eIF4E->Oncogenesis Promotes

Fig 2. Inhibition of the MNK1/eIF4E signaling pathway by the pyrazolo[3,4-b]pyridine derivative.

Conclusion

The structural and computational profiling of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine confirms its viability as a potent, sterically optimized scaffold for kinase inhibition. The crystallographic data validates the planarity and hydrogen-bonding capacity of the core, while the molecular docking protocols demonstrate how the specific halogen and methyl substitutions exploit the hydrophobic selectivity clefts of targets like MNK1. By adhering to the self-validating protocols outlined in this guide, researchers can reliably iterate upon this scaffold to develop next-generation therapeutics.

References

  • Title : Overcoming Paradoxical Kinase Priming by a Novel MNK1 Inhibitor Source : ACS Publications (Journal of Medicinal Chemistry) URL :[Link]

  • Title : A multifunctional therapeutic approach: Synthesis, biological evaluation, crystal structure and molecular docking of diversified 1H-pyrazolo[3,4-b]pyridine derivatives against Alzheimer's disease Source : ResearchGate (European Journal of Medicinal Chemistry) URL :[Link]

Sources

Foundational

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of the Pyrazolo[3,4-b]pyridine Core, with a Focus on 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Disclaimer: Publicly available in vitro pharmacological data for the specific compound 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is limited. This guide, therefore, outlines a comprehensive strategy for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available in vitro pharmacological data for the specific compound 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is limited. This guide, therefore, outlines a comprehensive strategy for the characterization of novel compounds based on the well-established biological activities of the pyrazolo[3,4-b]pyridine scaffold, drawing upon data from closely related analogs to illustrate the experimental approach.

Introduction: The Pyrazolo[3,4-b]pyridine Scaffold as a "Privileged" Structure in Drug Discovery

The pyrazolo[3,4-b]pyridine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to the purine bases, adenine and guanine.[1] This mimicry allows compounds of this class to interact with a wide range of biological targets, particularly ATP-binding sites within protein kinases. Consequently, the pyrazolo[3,4-b]pyridine scaffold is considered a "privileged structure," one that is capable of providing useful ligands for more than one type of receptor or enzyme target.

Derivatives of this scaffold have been extensively investigated and have shown a broad spectrum of biological activities, including but not limited to:

  • Anticancer: Through inhibition of various protein kinases crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs), Anaplastic Lymphoma Kinase (ALK), and Mitogen-activated protein kinase-interacting kinases (MNKs).[2][3][4]

  • Antimicrobial: Demonstrating activity against various bacterial and fungal strains.[5]

  • Antidiabetic: By targeting enzymes such as α-amylase.

Given this established potential, a novel, uncharacterized compound such as 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine represents a promising candidate for in-depth pharmacological profiling to elucidate its mechanism of action and therapeutic potential. This guide provides a systematic, field-proven approach to this characterization.

The Strategic Approach to In Vitro Profiling: A Tiered Investigational Cascade

A logical and resource-efficient approach to characterizing a novel pyrazolo[3,4-b]pyridine derivative involves a tiered screening cascade. This begins with broad, high-throughput screening to identify potential target classes, followed by more specific and in-depth assays to confirm and quantify the activity.

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action & Selectivity Broad_Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) IC50_Determination Biochemical IC50 Determination (e.g., Radiometric or Luminescence Assay) Broad_Kinase_Panel->IC50_Determination Identified Hits Phenotypic_Screen Phenotypic Cell-Based Assay (e.g., NCI-60 panel) Cell_Viability Cellular Potency (EC50) (e.g., CellTiter-Glo) Phenotypic_Screen->Cell_Viability Active Compounds Target_Engagement Cellular Target Engagement (e.g., CETSA or NanoBRET) IC50_Determination->Target_Engagement Confirmed Target Selectivity_Profiling Focused Kinase Selectivity Panel IC50_Determination->Selectivity_Profiling Confirmed Target Downstream_Signaling Western Blot for Downstream Pathway Modulation Cell_Viability->Downstream_Signaling Confirmed Cellular Activity

Caption: A tiered workflow for the in vitro pharmacological profiling of a novel pyrazolo[3,4-b]pyridine derivative.

Tier 1: Initial Target Identification

The logical first step for a pyrazolo[3,4-b]pyridine derivative is a broad kinase panel screening, given the prevalence of kinase inhibition within this class.

Broad Kinase Panel Screening

The rationale here is to assess the compound's activity against a large and diverse set of protein kinases at a single concentration (typically 1-10 µM). This provides a "snapshot" of its selectivity profile and identifies primary targets.

Experimental Protocol: Kinase Panel Screen (Example)

  • Compound Preparation: Solubilize 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinase, the appropriate substrate (e.g., a generic peptide substrate like Myelin Basic Protein), and ATP (often radiolabeled with ³²P or ³³P).

  • Compound Addition: Add the test compound to a final concentration of 10 µM. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

    Percent Inhibition = (1 - (Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)) * 100

Tier 2: Hit Confirmation and Potency Determination

Once primary hits are identified from the broad screen, the next step is to confirm these interactions and determine the compound's potency.

Biochemical IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function. For this, a dose-response curve is generated.

Hypothetical Data for a Pyrazolo[3,4-b]pyridine Analog

Based on published data for related compounds, a novel derivative might exhibit the following profile:

Kinase TargetBiochemical IC50 (nM)
MNK185
MNK2950
CDK2250
ALK>10,000
SRC>10,000

This data is illustrative and based on the activities of various pyrazolo[3,4-b]pyridine derivatives.

Experimental Protocol: Radiometric Kinase Assay for IC50

This protocol is similar to the broad panel screen but involves a serial dilution of the test compound.

  • Compound Dilution: Prepare a series of dilutions of the 10 mM stock solution in DMSO, followed by dilution in assay buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM.

  • Assay Setup: Set up the kinase reaction as described in section 3.1.

  • Compound Addition: Add each concentration of the diluted compound to the assay wells.

  • Incubation and Detection: Follow the same procedure for incubation and detection as the primary screen.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Cellular Potency (EC50) Determination

It is crucial to determine if the biochemical activity translates to an effect in a cellular context. A common starting point is a cell viability assay.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures ATP levels, an indicator of metabolically active cells.

  • Cell Plating: Seed a cancer cell line known to be dependent on a target kinase (e.g., a cell line with an overactive MAPK pathway for a MNK inhibitor) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine for 72 hours.

  • Reagent Addition: Add CellTiter-Glo® reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.

  • Incubation and Detection: Incubate for a short period to stabilize the luminescent signal and then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control cells and plot cell viability against the logarithm of the compound concentration to determine the EC50 value.

Tier 3: Elucidating the Mechanism of Action

With confirmed biochemical and cellular activity, the focus shifts to confirming target engagement in cells and observing the effect on downstream signaling pathways.

Cellular Target Engagement

This step verifies that the compound binds to its intended target within the complex environment of a living cell.

G cluster_0 CETSA Workflow Cells Treat Cells with Compound or Vehicle Heating Heat Cell Lysates at Various Temperatures Cells->Heating Centrifugation Centrifuge to Separate Soluble and Aggregated Proteins Heating->Centrifugation Analysis Analyze Soluble Fraction by Western Blot Centrifugation->Analysis G ERK ERK MNK MNK1/2 ERK->MNK Activation p38 p38 p38->MNK Activation eIF4E eIF4E MNK->eIF4E Phosphorylation p_eIF4E p-eIF4E (S209) eIF4E->p_eIF4E Translation mRNA Translation & Protein Synthesis p_eIF4E->Translation

Caption: Simplified MNK signaling pathway.

Experimental Protocol: Western Blot for Phospho-eIF4E

  • Cell Treatment: Treat cells with the compound at various concentrations for a defined period (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated eIF4E (p-eIF4E). Then, strip the membrane and re-probe with an antibody for total eIF4E as a loading control.

  • Detection: Use a secondary antibody conjugated to an enzyme (like HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: A potent MNK inhibitor will show a dose-dependent decrease in the p-eIF4E signal, while the total eIF4E signal remains unchanged.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold is a versatile and potent core for the development of kinase inhibitors and other targeted therapeutics. While specific pharmacological data for 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not yet in the public domain, the systematic application of the tiered in vitro profiling strategy detailed in this guide will enable researchers to thoroughly characterize its biological activity. By progressing from broad screening to detailed mechanistic studies, the therapeutic potential and mechanism of action of this and other novel pyrazolo[3,4-b]pyridine derivatives can be effectively elucidated, paving the way for further preclinical and clinical development.

References

  • Bou-Petit, E., et al. (2022). Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor. ResearchGate. Available at: [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3). Available at: [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Available at: [Link]

  • Gotor, V., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3183. Available at: [Link]

  • Misra, R. N., et al. (2003). 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases. Bioorganic & Medicinal Chemistry Letters, 13(6), 1133-6. Available at: [Link]

  • Lee, J., et al. (2017). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3352-3356. Available at: [Link]

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Exploratory

Structural and Thermodynamic Drivers of Kinase Inhibition: A Technical Guide on the 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Scaffold

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary The pursuit of highly selective, ATP-co...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

The pursuit of highly selective, ATP-competitive kinase inhibitors requires the utilization of privileged chemical scaffolds capable of exploiting the subtle thermodynamic and structural nuances of the kinase active site. The compound 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 350500-99-1) represents a highly functionalized, high-value building block in fragment-based drug discovery (FBDD) and combinatorial library generation.

As a Senior Application Scientist, I have observed that the failure of many early-stage kinase inhibitors stems from a lack of understanding regarding the thermodynamic causality of their binding vectors. This guide deconstructs the mechanistic basis of the 5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold, detailing how its specific substitution pattern drives high-affinity binding across multiple kinase families (e.g., MNK, CDK, ZAK, and TRK), and provides a self-validating biophysical workflow for quantifying these interactions.

Mechanistic Rationale: The Architecture of Binding Affinity

The pyrazolo[3,4-b]pyridine core is a well-documented ATP mimetic[1]. However, the specific vectorization of the 5-chloro, 4,6-dimethyl, and 3-amine groups transforms this basic core into a potent, tunable pharmacophore[2]. The causality of its binding affinity can be broken down into four distinct structural interactions:

  • Hinge Region Anchoring (The Core): The N1-H and the adjacent pyridine nitrogen (N7) of the pyrazolo[3,4-b]pyridine core form a highly conserved bidentate hydrogen bond donor-acceptor pair. This interaction perfectly mimics the N1 and N6-amino interactions of the adenine ring of ATP with the backbone carbonyl and amide groups of the kinase hinge region[3].

  • Solvent Channel Vectorization (3-Amine Moiety): Positioned towards the solvent-exposed channel or the gatekeeper residue, the 3-amino group provides a critical vector for synthetic expansion or direct hydrogen bonding with conserved water molecules in the active site[2].

  • Entropic Hydrophobic Packing (4,6-Dimethyl): The methyl groups at positions 4 and 6 project into the hydrophobic roof and floor of the ATP-binding cleft. The causality here is thermodynamic: by displacing high-energy, structured water molecules from these hydrophobic patches, the scaffold drives a highly favorable entropic contribution ( ΔS>0 ) to the overall binding free energy ( ΔG )[4].

  • Halogen Bonding and Residence Time (5-Chloro): The 5-chloro substituent is not merely a steric filler. It engages in halogen bonding with the backbone carbonyls of the DFG motif or the α C-helix while simultaneously occupying the hydrophobic selectivity pocket (Pocket II). The electron-withdrawing nature of the chlorine modulates the pKa of the pyridine ring to optimize hinge hydrogen bond strength, while its lipophilicity significantly decreases the dissociation rate ( koff​ ), thereby increasing the drug's residence time[2].

G Scaffold 5-Cl-4,6-diMe-1H- pyrazolo[3,4-b]pyridin-3-amine (Ligand) Hinge Kinase Hinge Region (ATP Mimicry) Scaffold->Hinge N1-H & N7 Bidentate Hydrophobic Hydrophobic Pocket (vdW & Halogen Bond) Scaffold->Hydrophobic 5-Cl & 4,6-diMe Gatekeeper Gatekeeper Residue (Steric Selection) Scaffold->Gatekeeper Steric Fit Solvent Solvent Channel (H-Bonding Network) Scaffold->Solvent 3-NH2 Vector

Caption: Molecular interaction map detailing the binding vectors of the scaffold within the kinase ATP-binding cleft.

Quantitative Kinase Selectivity Profiling

Because 5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine serves as a foundational building block, its derivatives have been extensively profiled across various kinomes. The table below synthesizes representative quantitative binding data for pyrazolo[3,4-b]pyridin-3-amine derivatives, illustrating the broad utility and high-affinity potential of this scaffold class.

Kinase TargetScaffold Derivative ClassBinding Affinity ( Kd​ / IC50​ )Primary Structural InteractionReference
MNK1 / MNK2 4,6-Diaryl-pyrazolo[3,4-b]pyridin-3-amine0.69 μ M ( IC50​ , MNK1)Hinge region bidentate H-bond[5]
CDK2 6-(Naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine0.50 μ M ( IC50​ )ATP-competitive hinge binding[6]
ZAK N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)...2.7 nM ( Kd​ )Dual H-bond network with Ala85[7]
TRKA Pyrazolo[3,4-b]pyridine derivatives (In silico)-14.17 kcal/mol ( ΔG )H-bonds with Glu546, Met620[8]

Experimental Workflows for Binding Affinity Validation

Relying solely on enzymatic IC50​ assays is a common pitfall in kinase drug discovery, as these values are highly dependent on ATP concentration and assay conditions. To rigorously validate the binding affinity of this scaffold, we mandate a self-validating, orthogonal biophysical workflow combining Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

G Synthesis Scaffold Synthesis & Library Generation Primary Primary Screening (TR-FRET IC50) Synthesis->Primary Kinetics Binding Kinetics (SPR) kon, koff, Kd Primary->Kinetics Active Hits Thermodynamics Thermodynamics (ITC) ΔH, -TΔS, ΔG Primary->Thermodynamics Active Hits Structure Structural Biology (X-ray Co-crystallography) Kinetics->Structure Lead Selection Thermodynamics->Structure Lead Selection

Caption: Orthogonal self-validating biophysical workflow for confirming kinase binding affinity and kinetics.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: ITC is deployed to confirm that the 4,6-dimethyl and 5-chloro substitutions drive binding through entropic water displacement rather than causing enthalpic penalties via steric clashes. It directly measures the heat of binding, deconvoluting ΔG into ΔH and −TΔS . Self-Validating Mechanism: Heat of dilution artifacts are the primary cause of false ITC data. This protocol utilizes strict dialysis-based buffer matching to ensure the system validates its own baseline.

  • Protein Preparation: Extensively dialyze the purified kinase domain (e.g., MNK1 or CDK2) against the assay buffer (20 mM HEPES pH 7.4, 150 mM NaCl, 5% Glycerol, 1 mM TCEP) using a 10 kDa MWCO cassette for 24 hours at 4°C.

  • Ligand Preparation: Dissolve the pyrazolo[3,4-b]pyridine derivative in 100% DMSO. Dilute the ligand into the exact dialysate buffer recovered from the protein preparation step to a final concentration of 50–100 μ M. Ensure the final DMSO concentration (typically 2-5%) matches exactly between the syringe (ligand) and the cell (protein).

  • Titration Execution: Load the kinase (5–10 μ M) into the sample cell of a MicroCal PEAQ-ITC system. Load the ligand into the titration syringe. Perform 19 injections of 2 μ L at 25°C, with a 150-second spacing between injections and a reference power of 5 μ cal/s.

  • Control & Deconvolution: Perform a ligand-into-buffer titration (blank) under identical conditions. Subtract the blank isotherm from the experimental isotherm. Fit the integrated heat data to a one-site binding model to extract Kd​ , ΔH , and calculate the entropic contribution ( −TΔS ).

Protocol 2: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: While ITC provides the thermodynamic signature, SPR provides the kinetic rates ( kon​ and koff​ ). For kinase inhibitors, a long residence time ( τ=1/koff​ ) is often more predictive of in vivo efficacy than equilibrium affinity ( Kd​ ). The 5-chloro group is specifically hypothesized to decrease koff​ by locking into the hydrophobic pocket. Self-Validating Mechanism: Small molecules (~196.5 Da for the base scaffold) produce low response units (RU). Bulk refractive index changes from DMSO can easily mask the binding signal. A 6-point DMSO calibration curve acts as an internal control to correct for these solvent artifacts.

  • Surface Functionalization: Immobilize the His-tagged kinase domain onto a Series S Sensor Chip Ni-NTA using a Biacore T200 system. Target a high immobilization level of 2000–3000 RU to ensure sufficient signal-to-noise for the low molecular weight scaffold.

  • Analyte Preparation: Prepare a 2-fold dilution series of the scaffold (e.g., 0.1 μ M to 10 μ M) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Solvent Correction: Run a 6-point DMSO calibration curve (ranging from 1.5% to 2.5% DMSO in running buffer) prior to the analyte injections to build a solvent correction model.

  • Kinetic Injection: Inject the analyte series at a high flow rate (50 μ L/min) to minimize mass transport limitations. Use an association time of 60 seconds and a dissociation time of 300 seconds.

  • Data Fitting: Double-reference the sensograms (subtract the reference channel and buffer-only injections), apply the DMSO solvent correction, and fit the data to a 1:1 Langmuir binding model to derive kon​ and koff​ .

Conclusion

The 5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine scaffold is a masterclass in rational drug design. By combining the ATP-mimetic properties of the bidentate hinge-binding core with the entropic and kinetic advantages of targeted hydrophobic and halogen packing, it provides a highly tunable foundation for next-generation kinase inhibitors. Utilizing the orthogonal ITC and SPR workflows detailed above ensures that subsequent hit-to-lead optimization is driven by verified biophysical causality rather than assay artifacts.

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Protocols & Analytical Methods

Method

Preparation of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine Stock Solutions for Cell Culture: An Application Note and Protocol

Abstract This comprehensive guide provides a detailed protocol for the preparation, storage, and use of stock solutions of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine for in vitro cell culture experiments. Ad...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation, storage, and use of stock solutions of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine for in vitro cell culture experiments. Adherence to these guidelines is critical for ensuring the compound's stability, solubility, and biological activity, thereby promoting experimental reproducibility and the generation of reliable data. This document is intended for researchers, scientists, and drug development professionals working with this and similar small molecule inhibitors.

Introduction: The Critical Role of Proper Stock Solution Preparation

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a member of the pyrazolopyridine class of compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential kinase inhibition.[1] The utility of such small molecules in cell-based assays is fundamentally dependent on their accurate and consistent delivery to the cellular environment. The preparation of a stable, concentrated stock solution is the first and most critical step in this process. Improper handling, such as the use of inappropriate solvents, repeated freeze-thaw cycles, or introducing contaminants, can lead to compound precipitation, degradation, or altered activity, ultimately compromising the integrity of experimental results.[2]

This application note provides a scientifically grounded, step-by-step protocol for the preparation of high-concentration stock solutions of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in Dimethyl Sulfoxide (DMSO), along with best practices for storage and the preparation of working solutions for cell culture applications.

Physicochemical Properties and Reagent Selection

A thorough understanding of the physicochemical properties of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is essential for its effective use in research. While specific solubility data for this compound is not extensively published, the general solubility of pyrazolopyridine derivatives and other small molecule inhibitors provides a strong basis for solvent selection.[3]

Table 1: Physicochemical and Handling Properties of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

PropertyValue/RecommendationRationale & Key Considerations
Molecular Weight ~196.64 g/mol The exact molecular weight should always be confirmed from the Certificate of Analysis (CoA) provided by the supplier. This value is crucial for accurate molarity calculations.
Recommended Solvent High-purity, anhydrous Dimethyl Sulfoxide (DMSO)DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, including many small molecule inhibitors that are poorly soluble in aqueous solutions.[4] Using anhydrous DMSO is critical as water can decrease the solubility of many compounds and promote hydrolysis.[5]
Appearance White to off-white solidVisual inspection of the solid compound is a preliminary quality control step. Any significant deviation in color or appearance from the supplier's specifications should be noted.
Storage of Solid -20°C, desiccated, protected from lightStoring the solid compound under these conditions minimizes degradation from heat, moisture, and light, ensuring its long-term stability.
Primary Stock Solution Storage -20°C or -80°C in small, single-use aliquotsAliquoting the high-concentration stock solution into smaller volumes for single use is paramount to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[6]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol details the preparation of a 10 mM primary stock solution of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, a common starting concentration for many cell-based assays.

Materials:

  • 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber or foil-wrapped microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Sonicator water bath

Procedure:

  • Pre-handling and Safety: Before handling, consult the Safety Data Sheet (SDS) for both 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine and DMSO. Perform all steps in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Equilibration: Allow the vial of the solid compound and the bottle of anhydrous DMSO to come to room temperature before opening. This prevents the condensation of atmospheric moisture into the reagents.

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh out the desired amount of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. For example, to prepare 1 mL of a 10 mM stock solution (assuming a Molecular Weight of 196.64 g/mol ):

      • Mass (mg) = 10 mmol/L * 0.001 L * 196.64 g/mol * 1000 mg/g = 1.9664 mg

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the weighed compound. For the example above, add 1 mL of DMSO.

    • Securely cap the tube and vortex at high speed for 1-2 minutes, or until the solid is completely dissolved.[7]

    • Visually inspect the solution against a light source to ensure there are no visible particulates. If dissolution is slow, brief sonication in a water bath can be employed.[5]

  • Aliquoting and Storage:

    • Immediately after dissolution, aliquot the primary stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber, or foil-wrapped microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term stability.

G cluster_prep Protocol 1: Primary Stock Preparation cluster_storage Long-Term Storage weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso Precise Mass dissolve 3. Vortex / Sonicate add_dmso->dissolve Calculated Volume aliquot 4. Aliquot for Storage dissolve->aliquot Clear Solution storage_temp -20°C or -80°C aliquot->storage_temp Single-Use Volumes

Caption: Workflow for preparing the primary stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the high-concentration primary stock solution into a working solution in cell culture medium. A critical consideration is minimizing the final DMSO concentration to avoid solvent-induced cytotoxicity.[8]

Materials:

  • Thawed aliquot of 10 mM 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine primary stock solution

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing the Primary Stock:

    • Remove a single aliquot of the 10 mM primary stock solution from the freezer and thaw it at room temperature.

    • Briefly centrifuge the tube to collect the solution at the bottom.

  • Intermediate Dilution (Recommended): To minimize pipetting errors and to ensure a low final DMSO concentration, an intermediate dilution step is highly recommended, especially when preparing a range of concentrations.

    • Example: To prepare a 100 µM intermediate solution from a 10 mM stock:

      • Pipette 990 µL of pre-warmed cell culture medium into a sterile tube.

      • Add 10 µL of the 10 mM primary stock solution.

      • Mix thoroughly by gentle pipetting. This results in a 100 µM intermediate solution with 1% DMSO.

  • Final Dilution:

    • Add the appropriate volume of the intermediate solution to your cell culture wells to achieve the desired final concentration.

    • Example: To achieve a final concentration of 10 µM in a well containing 900 µL of medium:

      • Add 100 µL of the 100 µM intermediate solution.

      • The final volume will be 1 mL, the final compound concentration will be 10 µM, and the final DMSO concentration will be 0.1%.

  • Vehicle Control: It is imperative to include a vehicle control in all experiments.[9] This control should contain the same final concentration of DMSO as the highest concentration used for the test compound, but without the compound itself. This allows for the differentiation of the compound's effects from any potential effects of the solvent.

  • Immediate Use: Working solutions of small molecules in aqueous media are often less stable than their DMSO stock counterparts.[10] It is best practice to prepare working solutions fresh for each experiment and use them immediately.

G cluster_dilution Protocol 2: Working Solution Preparation cluster_controls Experimental Setup thaw 1. Thaw Stock Aliquot intermediate 2. Intermediate Dilution (in Medium) thaw->intermediate 10 mM Stock final_dilution 3. Final Dilution (in Cell Plate) intermediate->final_dilution e.g., 100 µM Intermediate vehicle Vehicle Control Cells treatment Treated Cells final_dilution->treatment Desired Final Concentration final_dilution->vehicle Same Final DMSO %

Caption: Workflow for preparing the working solution for cell culture.

Trustworthiness and Self-Validation: Key Considerations

To ensure the trustworthiness of your experimental results, incorporate the following self-validating practices into your workflow:

  • Solubility Check: After preparing the primary stock solution, visually inspect it for any signs of precipitation. If the compound does not fully dissolve at the desired concentration, consider preparing a lower concentration stock.

  • Vehicle Control for Cytotoxicity: The final concentration of DMSO in the cell culture medium should ideally be ≤ 0.1%.[11] For some less sensitive cell lines, concentrations up to 0.5% may be tolerated.[12] However, it is crucial to perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest non-toxic concentration.

  • Lot-to-Lot Consistency: Always record the lot number of the compound used. If you observe a change in the compound's efficacy, comparing results between different lots can help troubleshoot the issue.

  • Stability Assessment: For long-term experiments (greater than 24-48 hours), the stability of the compound in the cell culture medium at 37°C should be considered. If there is concern about degradation, media containing a fresh dilution of the compound may need to be replaced periodically.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the preparation of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine stock solutions for cell culture experiments. By adhering to these best practices, researchers can minimize variability, ensure the integrity of their results, and contribute to the generation of high-quality, reproducible scientific data. The principles outlined here are broadly applicable to a wide range of small molecule inhibitors used in biomedical research.

References

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.). Retrieved March 17, 2026, from [Link]

  • Galvão, M. F., Rabelo, A. L. S., de Morais, R. F., de Oliveira, T. C., de Oliveira, A. P., de Almeida, L. F. D., ... & de Souza, E. J. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells.
  • Al-Absi, A. M., Al-kadasi, M. N., Al-emad, A. A. M., & Al-Dubai, H. A. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. Pharmaceuticals, 18(8), 1145.
  • Stammati, A. P., Zampaglioni, F., & Zucco, F. (1996). Evaluation of the Cytotoxicity Effect of Dimethyl Sulfoxide (DMSO) on Caco2/TC7 Colon Tumor Cell Cultures. Journal of Health Science, 42(4), 275-280.
  • BenchChem. (2025). Application Note and Protocol: Preparation of MKI-1 Stock Solution in DMSO. BenchChem.
  • BenchChem. (2025).
  • Thuy, T. T., Van, T. T. B., Hai, H., & Van, T. T. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3855-3859.
  • Shapiro, A. B. (2020, November 18). How can I solve SB202190 (an inhibitor ofp38 MAP kinase) in DMSO?. Retrieved from [Link]

  • Key, J. A., Harrison, B., Miller, M. A., Kim, K., & Mui, E. (2015). Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. ACS infectious diseases, 1(11), 525-533.
  • NextSDS. (n.d.). 5-CHLORO-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-AMINE. Retrieved March 17, 2026, from [Link]

  • Wang, J., Xu, J., Jin, R., Jiao, L., Li, R., Wu, Y., ... & Zhang, L. (2018). Synthesis and Structure–Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. Journal of Medicinal Chemistry, 61(3), 1116-1130.
  • PubChem. (n.d.). 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved March 17, 2026, from [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 22-34.
  • Al-Ostath, A. I., Gomaa, H. A. M., Al-Ghorbani, M., & Al-Salahi, R. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC medicinal chemistry, 14(5), 942-960.
  • Zein, S., Ismail, H., Ghazal, N., Al-Ostath, A., & Al-Ghorbani, M. (2021). DZ-BAU2021-14N AS NOVEL PYRAZOLOPYRIDINE NANOCRYSTALS: APPRAISAL OF ANTICANCER ACTIVITY AGAINST HCT-116 AND HT-29 COLORECTAL CAN. BAU Journal-Health and Well-Being, 4(1), 2.
  • Fantacuzzi, M., Giampieri, M., Zwergel, C., & Valente, S. (2023). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. International Journal of Molecular Sciences, 24(3), 2898.
  • LookChem. (n.d.). 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. Retrieved March 17, 2026, from [Link]

  • MDPI. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved March 17, 2026, from [Link]

  • Singh, D. K. (2023). CuAAC-inspired synthesis of 1, 2, 3-triazole-bridged porphyrin conjugates: an overview. Beilstein Journal of Organic Chemistry, 19(1), 349-379.
  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved March 17, 2026, from [Link]

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Promise of the Pyrazolopyridine Scaffold in Modern Drug Discovery The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of the Pyrazolopyridine Scaffold in Modern Drug Discovery

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to purine bases allows it to interact with a wide array of biological targets, making it a versatile starting point for the development of novel therapeutics.[3] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antiviral and potent kinase inhibition properties.[4][5][6] Kinases, in particular, are a critical class of enzymes involved in cellular signaling pathways; their dysregulation is a hallmark of numerous diseases, most notably cancer.[7] Consequently, the identification of novel kinase inhibitors is a primary objective in many drug discovery programs.[7]

This document provides detailed application notes and protocols for the use of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine , a representative of this promising chemical class, in high-throughput screening (HTS) assays designed to identify and characterize novel kinase inhibitors. While the specific biological target of this compound is under investigation, its structural features suggest a high probability of activity against protein kinases. The following protocols are designed to be adaptable for screening against a variety of kinase targets.

Hypothetical Target and Signaling Pathway: A Case Study with Kinase X

For the purpose of illustrating a practical application, we will consider a hypothetical serine/threonine kinase, "Kinase X," which is a key component of a cancer-related signaling pathway. Overactivity of Kinase X is implicated in cell proliferation and survival.

G cluster_membrane Cell Membrane Growth_Factor_Receptor Growth_Factor_Receptor Kinase_X Kinase_X Growth_Factor_Receptor->Kinase_X Activates Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Binds Downstream_Substrate Downstream_Substrate Kinase_X->Downstream_Substrate Phosphorylates Transcription_Factor Transcription_Factor Downstream_Substrate->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation_Survival Cell_Proliferation_Survival Gene_Expression->Cell_Proliferation_Survival Promotes 5_Chloro_Compound 5-Chloro-4,6-dimethyl- 1H-pyrazolo[3,4-b]pyridin-3-amine 5_Chloro_Compound->Kinase_X Inhibits

Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

High-Throughput Screening Workflow

A typical HTS campaign to identify inhibitors of Kinase X from a compound library would follow a multi-stage process to ensure both efficiency and accuracy.[8]

HTS_Workflow Compound_Library Compound_Library Primary_Screen Primary_Screen Compound_Library->Primary_Screen Hit_Identification Hit_Identification Primary_Screen->Hit_Identification Dose_Response Dose_Response Hit_Identification->Dose_Response Initial Hits Hit_Confirmation Hit_Confirmation Dose_Response->Hit_Confirmation Secondary_Assays Secondary_Assays Hit_Confirmation->Secondary_Assays Confirmed Hits Lead_Optimization Lead_Optimization Secondary_Assays->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Primary Screening: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

For the primary screen, a Homogeneous Time-Resolved Fluorescence (HTRF) assay is recommended due to its robustness, sensitivity, and suitability for automation.[6][9] This assay measures the phosphorylation of a specific substrate by Kinase X.

Principle of the HTRF Kinase Assay

The HTRF assay is a form of Förster Resonance Energy Transfer (FRET) that utilizes a long-lifetime europium cryptate as the donor fluorophore and a compatible acceptor.[10] In this kinase assay, a biotinylated substrate is phosphorylated by Kinase X. A europium-labeled anti-phospho-specific antibody (donor) and a streptavidin-conjugated acceptor fluorophore are then added. When the substrate is phosphorylated, the antibody and streptavidin bind to it, bringing the donor and acceptor into close proximity, resulting in a high FRET signal. An inhibitor like 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Experimental Protocol: HTRF Assay for Kinase X Inhibition

Materials:

  • 384-well, low-volume, white microplates

  • Recombinant Kinase X

  • Biotinylated substrate peptide

  • ATP

  • HTRF Kinase Buffer

  • Europium-labeled anti-phospho-antibody

  • Streptavidin-conjugated acceptor

  • 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (and other library compounds) dissolved in DMSO

  • Positive control (e.g., a known kinase inhibitor like Staurosporine)

  • Negative control (DMSO)

Procedure:

  • Compound Plating:

    • Dispense 50 nL of test compounds, positive control, and negative control (DMSO) into the wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme and Substrate Addition:

    • Prepare a solution of Kinase X and its biotinylated substrate in HTRF Kinase Buffer.

    • Dispense 5 µL of this solution into each well.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in HTRF Kinase Buffer at a concentration equal to the Km of ATP for Kinase X.[9]

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Prepare a detection mixture containing the europium-labeled anti-phospho-antibody and the streptavidin-conjugated acceptor in HTRF Detection Buffer.

    • Add 10 µL of the detection mixture to each well to stop the kinase reaction.

    • Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at both the acceptor and donor wavelengths.

    • Calculate the HTRF ratio (Acceptor Emission / Donor Emission) * 10,000.

Data Analysis and Hit Identification

The quality of the HTS assay is assessed using the Z'-factor, which should be ≥ 0.5 for a robust assay.[11]

Z'-factor = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

Where SD is the standard deviation, "pos" is the positive control (no inhibition), and "neg" is the negative control (full inhibition).

Hits are typically identified as compounds that produce a signal inhibition greater than three standard deviations from the mean of the negative controls.[8]

Secondary Assay: Dose-Response and IC50 Determination

Initial hits from the primary screen are subjected to dose-response analysis to confirm their activity and determine their potency (IC50). This involves a serial dilution of the hit compound and performing the same HTRF assay.

CompoundIC50 (nM)Hill Slope
5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine751.1
Staurosporine (Control)101.0
Inactive Analog>10,000N/A

This table presents hypothetical data for illustrative purposes.

Selectivity Profiling

To ensure that the compound is not a non-specific inhibitor, it is crucial to screen it against a panel of other kinases. A luminescence-based assay like the ADP-Glo™ Kinase Assay can be employed for this purpose due to its universal applicability to any ADP-generating enzyme.[6] This assay quantifies the amount of ADP produced during the kinase reaction, which is then converted into a light signal. A lower light signal indicates greater kinase inhibition.

Experimental Protocol: ADP-Glo™ Kinase Assay

Materials:

  • 384-well, white microplates

  • Panel of kinases

  • Corresponding kinase substrates and buffers

  • ATP

  • ADP-Glo™ Reagent

  • Kinase-Glo™ Reagent

  • Confirmed hit compounds

Procedure:

  • Kinase Reaction:

    • Set up kinase reactions in the wells of a 384-well plate containing the hit compound at a fixed concentration (e.g., 1 µM).

    • Include positive and negative controls for each kinase.

    • Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Signal Generation:

    • Add 10 µL of Kinase-Glo™ Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

Interpreting Selectivity Data

The percentage of inhibition for each kinase is calculated. A compound is considered selective if it shows potent inhibition of the target kinase (Kinase X) and significantly weaker or no inhibition of other kinases in the panel.

Kinase% Inhibition at 1 µM
Kinase X 95%
Kinase A15%
Kinase B5%
Kinase C20%

This table presents hypothetical data for illustrative purposes, demonstrating the selectivity of the compound for Kinase X.

Conclusion

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, as a representative of the pyrazolopyridine class, holds significant potential as a starting point for the development of novel kinase inhibitors. The protocols outlined in this document provide a robust framework for its evaluation in a high-throughput screening setting, from initial hit identification to selectivity profiling. These assays, when conducted with appropriate controls and data analysis, can effectively identify and characterize potent and selective inhibitors for further preclinical development.

References

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. (n.d.). MDPI. Retrieved from [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]

  • Jia, Y., et al. (2014). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Protein Kinase Assays. Humana Press. Retrieved from [Link]

  • Gasteiger, J., et al. (2000). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Retrieved from [Link]

  • Zhang, X. D. (2013). Data Analysis Approaches in High Throughput Screening. IntechOpen. Retrieved from [Link]

  • Alm-Eldeen, A. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]

  • Li, D., et al. (2023). Fluorescence-Based High-Throughput Assays for Investigating Cytochrome P450 Enzyme-Mediated Drug-Drug Interactions. Drug Metabolism and Disposition. Retrieved from [Link]

  • Koresawa, M., & Okabe, T. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of Biomolecular Screening. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2016). High-Throughput Screening Data Analysis. Basicmedical Key. Retrieved from [Link]

  • Brown, R. D., & Martin, Y. C. (1997). Computational Methods for Analysis of High-Throughput Screening Data. In Pharmacochem. Libr. (Vol. 27, pp. 89-100). Retrieved from [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem. Retrieved from [Link]

  • Pelz, O., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research. Retrieved from [Link]

  • Katiyar, K., et al. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Alm-Eldeen, A. A., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. Retrieved from [Link]

  • Zhang, J. H., et al. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening. Retrieved from [Link]

  • Sharma, A., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. International Journal of Engineering Research & Technology. Retrieved from [Link]

  • Zhang, Q., et al. (2021). Discovery of Potent and Broad-Spectrum Pyrazolopyridine-Containing Antivirals against Enteroviruses D68, A71, and Coxsackievirus B3 by Targeting the Viral 2C Protein. Journal of Medicinal Chemistry. Retrieved from [Link]

  • 5-CHLORO-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-AMINE. (n.d.). NextSDS. Retrieved from [Link]

  • de Araujo, A. D., et al. (2021). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Molecules. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Katsamakas, S., et al. (2016). Novel pyrazolopyridine derivatives as potential angiogenesis inhibitors: Synthesis, biological evaluation and transcriptome-based mechanistic analysis. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Al-Tel, T. H. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica. Retrieved from [Link]

  • Patel, K. D., et al. (2011). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. E-Journal of Chemistry. Retrieved from [Link]

  • 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. (n.d.). PubChem. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2022). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Monatshefte für Chemie - Chemical Monthly. Retrieved from [Link]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2014). ChemInform. Retrieved from [Link]

  • Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... (n.d.). ResearchGate. Retrieved from [Link]

  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2022). MDPI. Retrieved from [Link]

  • Lynch, B. M., et al. (1987). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. Retrieved from [Link]

  • (1H-Pyrazolo[3,4-c]pyridin-5-yl)sulfonamide Analogues as Hepatitis B Virus Capsid Assembly Modulators by Conformation Constraint. (2020). Journal of Medicinal Chemistry. Retrieved from [Link]

  • 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. (n.d.). LookChem. Retrieved from [Link]

  • Georgiou, M., et al. (2023). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Molecules. Retrieved from [Link]

Sources

Method

Application Note: 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine as a Privileged Precursor in Medicinal Chemistry

Executive Summary In modern drug discovery, the rational design of kinase inhibitors and targeted therapeutics heavily relies on the use of privileged heterocyclic scaffolds. The pyrazolo[3,4-b]pyridine core is widely re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of kinase inhibitors and targeted therapeutics heavily relies on the use of privileged heterocyclic scaffolds. The pyrazolo[3,4-b]pyridine core is widely recognized as a potent purine isostere, capable of mimicking the adenine ring of ATP to competitively bind within kinase active sites[1]. Among the various derivatives, 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 350500-99-1) [2] stands out as a highly versatile, lead-like precursor. Its unique orthogonal substitution pattern allows medicinal chemists to perform divergent, late-stage functionalization, accelerating the development of novel anticancer, antiviral, and anti-diabetic agents[3][4].

This application note details the structural rationale, physicochemical profiling, and validated synthetic protocols for utilizing this precursor in the generation of complex therapeutic libraries.

Pharmacological Relevance & Structural Rationale

The architectural design of 5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is not accidental; every functional group serves a distinct mechanistic purpose in both synthesis and pharmacodynamics[5]:

  • The 4,6-Dimethyl Groups (Steric Tuning): These methyl groups provide essential steric bulk and lipophilicity. In the context of kinase inhibition (e.g., targeting MNK1/2, TAM, and MET kinases), these groups lock the scaffold into favorable conformations, maximizing van der Waals interactions within the hydrophobic sub-pockets of the ATP-binding site[6][7].

  • The 3-Amine Moiety (Hydrogen Bonding Vector): The primary amine acts as a critical hydrogen bond donor/acceptor. Synthetically, it serves as a primary vector for derivatization into amides, ureas, or Schiff bases, allowing researchers to probe the solvent-exposed regions of target proteins[3].

  • The 5-Chloro Substituent (Cross-Coupling Handle): The halogen at the C5 position is a critical synthetic handle. It enables late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), facilitating the introduction of diverse aryl or heteroaryl groups to target specific allosteric or deep-pocket binding sites[4].

Physicochemical & Reactivity Profiling

To effectively utilize this precursor in library design, understanding its baseline physicochemical properties is paramount. The data below summarizes its profile, highlighting its suitability for lead optimization[2].

PropertyValueRationale in Drug Design & Synthesis
Chemical Name 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amineCore purine-mimetic scaffold[1].
CAS Registry Number 350500-99-1Unique identifier for commercial sourcing and regulatory tracking[2].
Molecular Formula C8H9ClN4Low molecular weight (196.64 g/mol ) ensures high ligand efficiency (LE) and leaves ample room for derivatization without violating Lipinski's Rule of 5.
Orthogonal Handles C5-Cl, C3-NH₂, N1-HEnables multi-directional library synthesis without the need for complex protecting group strategies.
Tautomerism 1H- and 2H- isomersThe 1H-tautomer is generally thermodynamically favored, dictating the regioselectivity of N-alkylation reactions[1].

Mechanistic Workflow: Divergent Derivatization Strategies

The true value of this precursor lies in its ability to undergo orthogonal functionalization. The workflow below illustrates the divergent pathways available to medicinal chemists.

G Precursor 5-Chloro-4,6-dimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine (Core Scaffold) Pathway1 C5-Position (Chloro) Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Precursor->Pathway1 Pd Catalyst, Base Pathway2 C3-Position (Amine) Amidation / Urea Formation (Schiff Bases) Precursor->Pathway2 Acyl Chlorides / Isocyanates Pathway3 N1-Position (Pyrazolic NH) Alkylation / Arylation (SN2 / Chan-Lam) Precursor->Pathway3 Alkyl Halides / Base Target1 Kinase Inhibitors (e.g., MNK1/2, TAM, MET) Pathway1->Target1 Target2 Anticancer Agents (Apoptosis Inducers) Pathway2->Target2 Target3 Antiviral Compounds (e.g., Enterovirus Inhibitors) Pathway3->Target3

Divergent synthetic pathways of 5-chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Validated Experimental Protocols

The following protocols have been engineered to ensure high yield, reproducibility, and self-validation at each step. Causality is explicitly detailed to empower researchers to troubleshoot and optimize based on their specific substrate scope.

Protocol A: Synthesis of the Precursor Core

Objective: Construct the pyrazolo[3,4-b]pyridine bicyclic system via the cyclocondensation of a substituted nicotinonitrile.

Reagents & Materials:

  • 5-Chloro-2-fluoro-4,6-dimethylnicotinonitrile (1.0 eq)

  • Hydrazine hydrate (NH₂NH₂·H₂O, 64% aqueous, 3.0 eq)

  • Absolute ethanol (Solvent)

Step-by-Step Methodology:

  • Initiation: Dissolve 5-chloro-2-fluoro-4,6-dimethylnicotinonitrile (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

    • Causality: Ethanol is chosen as a protic solvent to stabilize the highly polar transition states during the nucleophilic aromatic substitution (SNAr)[3].

  • Nucleophilic Attack: Add hydrazine hydrate (30 mmol) dropwise at room temperature.

    • Causality: Hydrazine acts as a bis-nucleophile. The primary amine first attacks the C2 position, displacing the highly electronegative and labile fluorine atom via an SNAr mechanism.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 6 hours[3].

    • Causality: Thermal energy is required to overcome the activation barrier for the subsequent intramolecular cyclization. The secondary nitrogen of the hydrazine moiety attacks the adjacent nitrile group, forming the 3-amino pyrazole ring.

  • Isolation & Validation: Cool the reaction to 0 °C. Filter the resulting precipitate, wash with cold ethanol, and dry under a vacuum.

    • Self-Validation (QC): Perform LC-MS. The presence of the [M+H]⁺ peak at m/z 197.0 confirms the formation of the core. IR spectroscopy should reveal distinct bands around 3300-3470 cm⁻¹ (NH and NH₂ stretches) and the disappearance of the sharp C≡N stretch (~2230 cm⁻¹).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling at C5

Objective: Introduce aryl/heteroaryl diversity at the C5 position to probe deep hydrophobic kinase pockets.

Reagents & Materials:

  • 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the precursor, arylboronic acid, and K₂CO₃.

    • Causality: K₂CO₃ acts as a mild base to activate the boronic acid, forming an electron-rich boronate complex that is essential for the transmetalation step in the Suzuki catalytic cycle[4].

  • Degassing: Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active catalyst species and to avoid homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under an Argon counter-flow. Seal the tube and heat to 100 °C for 12 hours.

    • Causality: The bidentate dppf ligand provides a wide bite angle, which is critical for facilitating the oxidative addition of the palladium center into the sterically hindered C5-Cl bond (flanked by two methyl groups).

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

    • Self-Validation (QC): Monitor via TLC. The product spot will typically be highly UV-active. ¹H-NMR should show the disappearance of the C5-Cl characteristic shifts and the appearance of new aromatic multiplet signals corresponding to the coupled aryl group.

Protocol C: Amidation of the C3-Amine

Objective: Functionalize the 3-amino group to optimize solvent-front interactions in the target protein.

Reagents & Materials:

  • Precursor (or C5-coupled intermediate) (1.0 eq)

  • Acyl chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: Dissolve the precursor in anhydrous DCM and add DIPEA. Cool the mixture to 0 °C using an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the pyrazolo[3,4-b]pyridine nitrogens which would deactivate the scaffold. Cooling prevents exothermic side reactions.

  • Acylation: Add the acyl chloride dropwise over 10 minutes.

    • Causality: The exocyclic 3-amine is the most nucleophilic nitrogen on the scaffold. It attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate that collapses to yield the amide.

  • Propagation: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry, and concentrate.

    • Self-Validation (QC): IR spectroscopy will show a strong, new carbonyl (C=O) stretch around 1650-1690 cm⁻¹ (Amide I band). ¹H-NMR will show a downfield shift of the remaining NH proton due to the electron-withdrawing nature of the newly formed amide group.

References

  • Title : 5-CHLORO-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-AMINE - NextSDS Source : nextsds.com URL : 2

  • Title : 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source : MDPI URL : 1

  • Title : Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives Source : SCIRP URL : 3

  • Title : 4,6-Diaryl pyrazolo[3,4-b]pyridin-3-amines compounds as MNK inhibitors Source : ResearchGate URL : 6

  • Title : Study of the pyrazolo[3,4-b]pyridin-3-amine scaffold as an MNK inhibitor Source : ResearchGate URL : 5

  • Title : Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction Source : PMC URL : 4

  • Title : PYRAZOLO[3,4-b]PYRIDINE COMPOUNDS AS INHIBITORS OF TAM AND MET KINASES Source : Google Patents URL : 7

Sources

Application

Application Note: Robust HPLC-UV Method Development and Validation for the Quantification of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chromatographic Challenges 5-Chloro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chromatographic Challenges

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS: 350500-99-1) is a highly functionalized, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and advanced active pharmaceutical ingredients (APIs)[1],. Structurally, it features a pyrazolo[3,4-b]pyridine core substituted with a primary amine, a chlorine atom, and two methyl groups.

The quantification of such basic, multi-nitrogen heterocycles presents a well-documented chromatographic challenge. The basic amine groups readily undergo secondary ion-exchange interactions with residual, unreacted silanols on silica-based stationary phases. If not properly controlled, this phenomenon leads to severe peak tailing, shifting retention times, and compromised resolution[2]. This application note details a scientifically grounded, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to overcome these challenges, fully validated according to ICH Q2(R2) guidelines[3].

Scientific Rationale & Method Development Strategy

To ensure the method is robust and reproducible across different laboratories and instrument platforms[4], every experimental parameter was selected based on the physicochemical properties of the target analyte.

  • Stationary Phase Selection: To mitigate detrimental silanol interactions, a high-purity, extensively end-capped C18 column is mandatory[2]. We selected a superficially porous particle (SPP) C18 column. The solid core of the SPP limits the diffusion path of the analyte, providing ultra-high efficiency (narrow peaks) at lower system backpressures compared to fully porous sub-2 µm particles.

  • Mobile Phase pH & Ionization Control: The primary amine and pyridine nitrogens dictate the molecule's ionization state. Operating at a neutral pH would result in a mixture of ionized and unionized species, leading to split peaks. Therefore, the mobile phase pH must be strictly controlled at least 2 units below the lowest pKa​ . We opted for a low-pH approach (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA) in water. TFA acts as an ion-pairing agent, fully protonating the basic nitrogens while simultaneously masking residual silanols, guaranteeing sharp, symmetrical peaks.

  • Organic Modifier: Acetonitrile (ACN) was chosen over methanol. ACN possesses lower viscosity (reducing backpressure) and superior elution strength, which sharpens the peak profile of rigid, halogenated heterocycles.

HPLC_Method_Dev Target Target Analysis 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine PhysChem Physicochemical Profiling (Basic Amines, Halogenated) Target->PhysChem pH_Select Mobile Phase pH Selection (pH 2.0 via 0.1% TFA) PhysChem->pH_Select Ionization Control Column_Select Column Selection (End-capped C18 SPP) PhysChem->Column_Select Hydrophobicity Gradient Gradient Optimization (Water/ACN) pH_Select->Gradient Column_Select->Gradient Validation ICH Q2(R2) Validation (Accuracy, Precision, Linearity) Gradient->Validation Optimized Method

Logical workflow for HPLC method development targeting basic heterocyclic compounds.

Experimental Protocols

Reagents and Materials
  • Reference Standard: 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Trifluoroacetic acid (TFA).

Chromatographic Conditions
  • System: Agilent 1290 Infinity II LC System (or equivalent) equipped with a Diode Array Detector (DAD)[4].

  • Column: Agilent ZORBAX Eclipse Plus C18, 50 × 2.1 mm, 1.8 µm.

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C (Causality: Elevated temperature reduces mobile phase viscosity, lowers backpressure, and improves mass transfer kinetics for sharper peaks).

  • Injection Volume: 2.0 µL.

  • Detection: UV at 254 nm (Reference 360 nm).

Step-by-Step Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete dissolution of the hydrophobic core), sonicate for 5 minutes, and make up to volume with Methanol.

  • Working Solutions: Dilute the stock solution with the initial mobile phase (95% A / 5% B) to prepare calibration standards ranging from 1.0 µg/mL to 100.0 µg/mL.

    • Critical Insight: Diluting the final sample in the initial mobile phase prevents solvent-mismatch at the column head, which is a primary cause of peak distortion and fronting.

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.0955
1.0955
4.01090
5.01090
5.1955
7.0955

Method Validation & Self-Validating System

The method was validated strictly according to the ICH Q2(R2) guidelines for analytical procedures, which requires manufacturers to demonstrate that their methods consistently deliver dependable results[5],[6].

System Suitability Testing (SST)

To ensure the protocol acts as a self-validating system, an SST must be passed prior to any sample analysis. Six replicate injections of the 50 µg/mL standard are performed. The system is deemed suitable only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the USP tailing factor is ≤ 1.5.

Validation Summary Data

The validation covered key performance factors including accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness[5].

Table 1: System Suitability and ICH Q2(R2) Validation Summary

Validation ParameterExperimental ResultICH Q2(R2) Acceptance Criteria
Retention Time ( tR​ ) 3.45 minN/A
Theoretical Plates (N) > 18,500> 2,000
Tailing Factor ( Tf​ ) 1.08≤ 1.5
Linearity Range 1.0 - 100.0 µg/mLR² ≥ 0.999
Correlation Coefficient (R²) 0.9998≥ 0.999
LOD (S/N = 3) 0.12 µg/mLN/A
LOQ (S/N = 10) 0.36 µg/mLSignal-to-noise ≥ 10
Precision (Intra-day RSD) 0.75%≤ 2.0%
Accuracy (Recovery) 99.4% - 101.2%98.0% - 102.0%
Specificity and Robustness

Specificity was unequivocally confirmed by injecting a blank diluent; no interfering peaks were observed at the 3.45 min retention time of the analyte. Robustness was evaluated by deliberately inducing minor variations in flow rate (± 0.05 mL/min), column temperature (± 5 °C), and mobile phase composition (± 2% organic). The method demonstrated exceptional resilience, with the tailing factor remaining below 1.15 and area RSD below 1.5% across all perturbed conditions, proving it is fit for its intended purpose[3].

Conclusion

The developed RP-HPLC method for 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine successfully overcomes the chromatographic challenges inherently associated with basic, multi-nitrogen heterocycles. By leveraging low-pH ion suppression via TFA and an extensively end-capped SPP stationary phase, the method achieves excellent peak symmetry, high theoretical plate counts, and rapid elution. The comprehensive validation in accordance with ICH Q2(R2) guidelines confirms that this protocol is highly accurate, precise, and robust, making it fully suitable for routine quality control, stability testing, and pharmacokinetic profiling in pharmaceutical development.

References

  • [5] MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at: [Link]

  • [6] QbD Group. ICH Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • [3] International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • [1] NextSDS. 5-CHLORO-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-AMINE - Substance Database. Available at: [Link]

  • NextSDS. 6-(4-chloro-1H-pyrazol-1-yl)pyridin-3-amine - Hazard Classifications. Available at: [Link]

  • [4] Agilent Technologies. Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing off-target effects of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in vitro

Topic: Minimizing Off-Target Effects of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine In Vitro Welcome to the Application Resource Center. As a Senior Application Scientist, I frequently consult with drug devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Off-Target Effects of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine In Vitro

Welcome to the Application Resource Center. As a Senior Application Scientist, I frequently consult with drug development professionals utilizing 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine . This compound represents a "privileged" fused heterocyclic scaffold widely deployed in the design of ATP-competitive kinase inhibitors. While its core structure provides exceptional potency by mimicking the adenine ring of ATP, this same mimicry introduces a significant risk of kinome-wide promiscuity (off-target effects).

This guide provides a self-validating framework to isolate on-target efficacy from off-target noise during your in vitro campaigns.

Module 1: Mechanistic FAQs — Understanding the Scaffold

Q1: Why does 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine exhibit promiscuity across multiple kinase families? A1: The promiscuity is a direct consequence of structural biology. The pyrazolo[3,4-b]pyridine core is designed to mimic the adenine moiety of ATP. The nitrogen atoms in the pyrazole and pyridine rings act as critical hydrogen bond donors and acceptors, interacting directly with the highly conserved hinge region residues (e.g., Alanine, Tyrosine) of the kinase ATP-binding pocket 1. Because this hinge region is structurally conserved across the kinome (e.g., in TRKs, ALK, CDKs, and ZAK), the core scaffold inherently possesses pan-kinase affinity unless heavily decorated with selectivity-inducing moieties 2.

Q2: My cell viability assay shows complete cell death at 10 µM, but the biochemical IC50​ for my target kinase is 15 nM. Is this toxicity on-target? A2: Likely not. A common pitfall with ATP-competitive inhibitors is dosing too high in cellular assays. At concentrations exceeding 100-fold the biochemical IC50​ (e.g., >1 µM), the compound will saturate the primary target and begin occupying the ATP-binding sites of secondary kinases (off-targets). This polypharmacology often leads to generalized cytotoxicity. Causality-Driven Solution: Cap cellular dosing at 10x to 30x the cellular IC50​ and always run an inactive structural analog as a baseline control to rule out scaffold-driven toxicity.

Module 2: Troubleshooting Guide — Assay Optimization

Issue: Artificially potent off-target inhibition in cell-free biochemical assays.

  • Diagnosis: In vitro biochemical assays often use low ATP concentrations (e.g., 10 µM) to maximize the apparent potency of ATP-competitive inhibitors. However, intracellular ATP concentrations are much higher (1–5 mM). If you screen for off-targets at 10 µM ATP, you will observe artificially high promiscuity.

  • Solution: Run your selectivity panels at the specific KmATP​ for each respective kinase, or at physiological ATP levels (1 mM). This ensures the IC50​ reflects true competitive affinity in a cellular context rather than an artifact of an ATP-depleted assay environment.

Issue: Confounding phenotypic readouts in cell-based assays.

  • Diagnosis: The observed phenotype (e.g., apoptosis, cell cycle arrest) may be driven by the pyrazolo[3,4-b]pyridine core binding to off-target kinases (like CDKs or MNKs) rather than your intended target 3.

  • Solution: You must establish a self-validating experimental system. Relying solely on the compound is insufficient. Implement genetic rescue: introduce a drug-resistant mutant of your target kinase (e.g., mutating the gatekeeper residue). If the compound still induces the phenotype in the mutant cell line, the effect is definitively driven by an off-target.

Module 3: Optimized In Vitro Protocols

To prove that your pyrazolo[3,4-b]pyridine derivative is acting specifically, you must demonstrate physical binding inside the cell. Follow this self-validating Cellular Thermal Shift Assay (CETSA) protocol:

Step-by-Step CETSA Methodology:

  • Cell Preparation: Culture target cells to 70-80% confluency. Harvest and resuspend in a physiological buffer (e.g., PBS supplemented with protease and phosphatase inhibitors).

  • Compound Treatment: Divide the cell suspension into two aliquots. Treat one with the pyrazolo[3,4-b]pyridine compound (at 5x to 10x the established cellular IC50​ ) and the other with a DMSO vehicle control. Incubate for 1 hour at 37°C to allow for intracellular equilibration.

  • Thermal Aliquoting: Divide each treatment group into 10 separate PCR tubes (50 µL per tube).

  • Thermal Challenge: Heat each tube to a specific temperature across a gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Mechanistic Rationale: Heating denatures unbound proteins, causing them to aggregate. Proteins physically bound by your ligand are thermodynamically stabilized and remain in solution at higher temperatures.

  • Lysis and Clearance: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the denatured/aggregated proteins.

  • Detection: Carefully extract the soluble fraction (supernatant). Analyze the presence of your target kinase via Western blot or AlphaLISA.

  • Validation: Calculate the shift in aggregation temperature ( ΔTagg​ ). A significant positive shift (>2°C) confirms direct intracellular target engagement, validating that the compound physically binds the intended target rather than inducing a downstream off-target artifact.

Module 4: Data Presentation

Table 1: Quantitative Parameters for Minimizing Promiscuity in Pyrazolo[3,4-b]pyridine Assays

Assay ParameterCommon PitfallOptimized ConditionMechanistic Rationale
ATP Concentration (Biochemical) 10 µM (Standardized)Matched to Kinase Km​ (e.g., 50-200 µM)Prevents artificial inflation of inhibitor potency; reflects true competitive binding dynamics.
Compound Dosing (Cellular) > 1 µM (High Dose)10x - 30x Biochemical IC50​ Avoids saturating the kinome and triggering non-specific, scaffold-driven polypharmacology.
Incubation Time 72 Hours1 - 4 Hours (for target engagement)Isolates primary binding events from secondary downstream transcriptional/apoptotic artifacts.
Control Strategy DMSO Vehicle OnlyInactive Structural AnalogControls for non-specific lipophilic toxicity or baseline scaffold reactivity.
Module 5: Workflow Visualization

The following decision tree illustrates the critical path for distinguishing on-target efficacy from off-target kinase inhibition when utilizing this scaffold.

G Start In Vitro Phenotype Observed CheckDose Is Compound Dose > 10x Biochemical IC50? Start->CheckDose HighDose High Risk of Off-Target Kinase Inhibition CheckDose->HighDose Yes LowDose Optimal Dosing: Proceed to Validation CheckDose->LowDose No HighDose->CheckDose Titrate Dose Down Biochem 1. Kinome Profiling (Run at ATP Km) LowDose->Biochem CETSA 2. Cellular Target Engagement (CETSA) LowDose->CETSA Rescue 3. Genetic Rescue (Gatekeeper Mutant) Biochem->Rescue CETSA->Rescue Valid Confirmed On-Target Mechanism Rescue->Valid Phenotype Rescued Invalid Off-Target Driven: Re-optimize Scaffold Rescue->Invalid Phenotype Persists

Caption: Workflow for isolating on-target efficacy from off-target kinase inhibition in vitro.

References
  • Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: MDPI (Molecules) URL: [Link]

  • Title: Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration Source: PubMed (European Journal of Medicinal Chemistry) URL: [Link]

Sources

Optimization

Technical Support Center: Stability & Handling of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and prevent the degradation...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and prevent the degradation of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine when formulated in Dimethyl Sulfoxide (DMSO).

Rather than relying on generic storage advice, this guide deconstructs the specific chemical vulnerabilities of the pyrazolo[3,4-b]pyridine scaffold and provides a self-validating protocol to ensure absolute experimental integrity.

Part 1: Mechanistic Insights & Troubleshooting FAQs

Understanding why a compound degrades is the first step in preventing it. The 1H-pyrazolo[3,4-b]pyridine core is a privileged pharmacological scaffold, but its specific functional groups introduce unique vulnerabilities when dissolved in a highly polar, hygroscopic solvent like DMSO[1].

Q1: Why is the 3-amine group specifically degrading in my DMSO stock solutions?

A1: The degradation is primarily driven by oxidative stress, exacerbated by the compound's specific substitution pattern. The 4,6-dimethyl groups on the pyridine ring are electron-donating. Through inductive effects, they increase the electron density across the bicyclic system, making the primary 3-amine highly nucleophilic and exceptionally prone to oxidation[1]. If your DMSO is not degassed, dissolved oxygen acts as an oxidant, converting the amine into N-oxides or azo dimers over time.

Q2: My compound was stable as a dry powder, but degraded after 3 months in DMSO at room temperature. What happened?

A2: You are likely observing hydrolytic degradation driven by DMSO's hygroscopic nature. When standard DMSO is exposed to ambient air, it rapidly absorbs atmospheric moisture. Large-scale repository studies have proven that water ingress is a more significant driver of compound loss in DMSO than oxygen[2]. The presence of water, combined with trace metal impurities often found in lower-grade DMSO, catalyzes deamination and can even induce nucleophilic aromatic substitution at the 5-chloro position under prolonged storage.

Q3: Are repeated freeze-thaw cycles destroying the 5-chloro-pyrazolo[3,4-b]pyridine core?

A3: Mechanistically, the physical act of freezing and thawing does not break the covalent bonds of this compound. Studies indicate no significant compound loss occurs even after 11 controlled freeze/thaw cycles under a nitrogen atmosphere[2]. The actual culprit is condensation . Opening a cold vial introduces atmospheric moisture into the solvent. Each cycle cumulatively increases the water fraction in your DMSO, which accelerates the hydrolytic pathways mentioned in Q2.

Mechanism A 5-Chloro-4,6-dimethyl-1H- pyrazolo[3,4-b]pyridin-3-amine B Dissolved O2 in DMSO (Oxidative Stress) A->B Aerobic Storage C Atmospheric Moisture (Hygroscopic Absorption) A->C Freeze-Thaw Condensation D Amine Oxidation (N-Oxides / Azo Dimers) B->D Electron-rich 3-amine E Hydrolytic Degradation (Deamination / Ring Opening) C->E Nucleophilic Attack

Fig 1. Chemical degradation pathways of the electron-rich pyrazolopyridine amine in DMSO.

Part 2: Quantitative Stability Data

The table below synthesizes quantitative stability benchmarks for small-molecule libraries stored in DMSO. Use this data to establish acceptable limits for your assay timelines.

Storage ConditionSolvent QualityTimeframeEstimated Integrity Remaining (%)Causality / Mechanism of Loss
Room Temp (25°C) Standard DMSO (Ambient Air)3 Months~92%Initial onset of amine oxidation[3].
Room Temp (25°C) Standard DMSO (Ambient Air)12 Months~52%Severe hydrolytic degradation and precipitation[3].
Refrigerated (4°C) Wet DMSO (10% H2O)24 Months~85%Cold temperatures slow kinetics, but water still drives slow hydrolysis[4].
Cryogenic (-80°C) Anhydrous DMSO (Argon Purged)>24 Months>99% Kinetic freezing of oxidative and hydrolytic pathways.

Part 3: Self-Validating Preparation & Storage Protocol

To guarantee trustworthiness in your downstream assays, you cannot assume a stock solution is intact simply because it was stored at -80°C. The following protocol integrates a self-validating QC loop utilizing an internal standard (IS).

Phase 1: Stock Preparation
  • Desiccation: Dry the lyophilized 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine powder in a vacuum desiccator for 24 hours prior to solvation.

    • Causality: Removes surface moisture that would immediately contaminate the anhydrous solvent.

  • Solvent Selection & IS Spiking: Use only High-Performance Liquid Chromatography (HPLC) grade, anhydrous DMSO (≥99.9% purity, <0.005% water). Spike the DMSO with a chemically stable internal standard (e.g., an isotopically heavy analog or caffeine) at a known concentration.

    • Causality: The IS allows you to differentiate between chemical degradation (compound peak shrinks relative to IS) and physical precipitation (both peaks shrink equally).

  • Inert Atmosphere Dissolution: Dissolve the compound to your target concentration (e.g., 10 mM) inside a glove box or under a continuous Argon stream.

    • Causality: Argon is heavier than air and effectively displaces dissolved oxygen, neutralizing the oxidative pathway of the 3-amine.

Phase 2: Aliquoting & Baseline Validation
  • Aliquoting: Dispense the solution into single-use, amber glass vials with Teflon-lined caps.

    • Causality: Amber glass prevents photo-catalyzed oxidation, and single-use aliquots eliminate the condensation risks associated with freeze-thaw cycles[2].

  • Baseline QC (The Validation Step): Before freezing, run one aliquot via LC-MS/UV. Record the exact ratio of the Compound Peak Area to the Internal Standard Peak Area. This is your 100% integrity baseline.

Phase 3: Storage & Thawing
  • Cryogenic Storage: Store all aliquots at -80°C in a sealed secondary container containing indicating desiccant.

  • Thawing & Verification: When required for an assay, thaw a single aliquot at room temperature without opening the cap until fully equilibrated. Run a rapid LC-MS/UV check.

    • Validation Rule: If the post-thaw Area Ratio deviates by >5% from the baseline, discard the aliquot. If it matches, the protocol has validated the sample's integrity.

Workflow Step1 1. Desiccate Powder (Vacuum, 24h) Step2 2. Dissolve in Anhydrous DMSO + Internal Standard Step1->Step2 Step3 3. Argon Purge (Displace O2) Step2->Step3 Step4 4. Single-Use Aliquots (Amber Glass) Step3->Step4 Step5 5. Baseline LC-MS QC (Record Area Ratio) Step4->Step5 1 Aliquot Step6 6. Store at -80°C (Desiccant Chamber) Step4->Step6 Remaining Step7 7. Post-Thaw LC-MS (Self-Validation Check) Step6->Step7 Before Assay

Fig 2. Self-validating workflow for anhydrous DMSO stock preparation and storage.

References

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Warner, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.[Link]

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., ... & Morand, K. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215.[Link]

  • Faria, J. V., Vegi, P. F., Miguita, A. G., dos Santos, M. S., Boechat, N., & Bernardino, A. M. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2266.[Link]

  • Yufeng GP. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng GP Technical Archive.[Link]

Sources

Troubleshooting

purification techniques for removing impurities from 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Welcome to the Technical Support Center for the purification of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the purification of this compound. Our goal is to equip you with the scientific understanding and practical protocols to overcome common challenges and achieve high purity of this important heterocyclic amine.

Introduction

5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is a substituted pyrazolopyridine, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1][2] Achieving high purity of this compound is critical for accurate biological screening and downstream applications. This guide will walk you through the most effective purification techniques, potential pitfalls, and their solutions.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Recrystallization Issues

Problem 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute is insoluble in the solvent at room temperature but melts at or below the solvent's boiling point, or when the solution is supersaturated to a degree that favors precipitation of a liquid phase over crystal nucleation. Rapid cooling is a common trigger for this phenomenon.[3]

  • Solution:

    • Slow Cooling: Ensure the crystallization vessel is well-insulated to allow for gradual cooling. A Dewar flask or placing the flask in a large beaker of hot water can facilitate this.[3]

    • Solvent System Modification: If slow cooling is ineffective, consider a different solvent or a mixed solvent system. A solvent with a lower boiling point might be advantageous.[3] For pyrazole derivatives, common solvent systems include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[3]

    • Seeding: Introduce a seed crystal (a small, pure crystal of the compound) to the cooled solution to induce crystallization at a lower saturation level.

Problem 2: Poor recovery of the compound after recrystallization.

  • Causality: This can be due to several factors: using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3][4]

    • Pre-heat Funnel: During hot filtration to remove insoluble impurities, pre-heat the filtration funnel to prevent the product from crystallizing prematurely.

    • Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[3][5]

    • Solvent Selection: Choose a solvent in which your compound has high solubility at high temperatures and very low solubility at low temperatures.

Column Chromatography Issues

Problem 3: The compound streaks or shows significant tailing on a silica gel column.

  • Causality: As a basic amine, 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine can interact strongly with the acidic silanol groups on the surface of silica gel. This strong interaction leads to poor peak shape and inefficient separation.

  • Solution:

    • Mobile Phase Modification: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to the mobile phase (typically 0.1-1% v/v). This base will neutralize the acidic sites on the silica, minimizing the unwanted interactions with your compound.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina or amino-functionalized silica gel, which are less acidic and more suitable for the purification of basic compounds.[6]

    • Reverse-Phase Chromatography: If normal-phase chromatography proves challenging, reverse-phase chromatography using a C18 column with a mobile phase of water/acetonitrile or water/methanol can be an effective alternative.

Problem 4: The compound appears to be decomposing on the column.

  • Causality: The acidic nature of standard silica gel can lead to the degradation of acid-sensitive compounds.

  • Solution:

    • Deactivate Silica Gel: As mentioned above, adding a base like triethylamine to the eluent can deactivate the silica gel.

    • Use a Less Acidic Stationary Phase: Neutral alumina or Florisil are viable alternatives to silica gel.[6]

    • Minimize Contact Time: Employ flash chromatography to reduce the time the compound spends on the stationary phase.[6]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent?

A1: For pyrazolopyridine derivatives, ethanol, methanol, and mixtures with water are excellent starting points.[3] A close analog, 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine, has been successfully recrystallized from an ethanol/DMF mixture.[7] This suggests that a polar protic solvent is a good choice. A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

Q2: How can I effectively remove colored impurities?

A2: If your product is contaminated with colored impurities, you can often remove them by adding a small amount of activated charcoal to the hot solution before filtration during recrystallization. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product.

Q3: What are the typical starting conditions for column chromatography?

A3: For normal-phase column chromatography on silica gel, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6] You can determine the optimal ratio by running a thin-layer chromatography (TLC) analysis first. For basic compounds like this, it is highly recommended to add 0.1-1% triethylamine to the eluent.

Q4: My compound is poorly soluble in common organic solvents. What are my options?

A4: For compounds with low solubility, purification can be challenging. For recrystallization, you may need to use a more powerful solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and then add an anti-solvent to induce crystallization.[7] For column chromatography, you might need to use a stronger mobile phase or consider reverse-phase chromatography where solubility in aqueous/organic mixtures is often better.

Experimental Protocols

Protocol 1: Recrystallization using a Binary Solvent System (Ethanol/Water)

This protocol is a general guideline and may require optimization for your specific sample.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid and the turbidity persists for a few seconds.

  • Clarification: If the solution becomes too turbid, add a few drops of hot ethanol until it becomes clear again.[3]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., hexane with 0.5% triethylamine). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the solvent drain until it is just level with the top of the silica bed.[6][8]

  • Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Apply the solution carefully to the top of the silica gel bed.[8]

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate containing 0.5% triethylamine) in a stepwise or gradient fashion.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Purification TechniqueTypical Solvents/Mobile PhaseExpected PurityKey Considerations
Recrystallization Ethanol/Water, Ethanol/DMF[7], Methanol, Ethyl Acetate/Hexane>98%Slow cooling is crucial to avoid "oiling out".[3]
Normal-Phase Column Chromatography Hexane/Ethyl Acetate + 0.1-1% Triethylamine>99%Addition of a base is often necessary to prevent peak tailing.
Reverse-Phase Column Chromatography Water/Acetonitrile or Water/Methanol>99%Good alternative for highly polar compounds or when normal-phase fails.

Visualization

Decision-Making Workflow for Purification

PurificationWorkflow cluster_troubleshooting Troubleshooting Steps start Crude Product recrystallization Attempt Recrystallization start->recrystallization column_chrom Column Chromatography start->column_chrom Recrystallization Fails or is Inefficient recrystallization->column_chrom Impure oiling_out Compound Oils Out? recrystallization->oiling_out streaking Peak Tailing/Streaking? column_chrom->streaking success Pure Product failure Purification Unsuccessful poor_recovery Poor Recovery? oiling_out->poor_recovery No modify_solvent Modify Solvent System / Slow Cooling oiling_out->modify_solvent Yes poor_recovery->success No optimize_solvent Optimize Solvent Volume / Cooling poor_recovery->optimize_solvent Yes decomposition Decomposition on Column? streaking->decomposition No add_base Add Base (e.g., TEA) to Mobile Phase streaking->add_base Yes decomposition->success No change_stationary_phase Change Stationary Phase (Alumina, Amino-Silica) decomposition->change_stationary_phase Yes modify_solvent->recrystallization optimize_solvent->recrystallization add_base->column_chrom change_stationary_phase->column_chrom

Caption: A decision-making workflow for selecting and troubleshooting purification techniques for 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

References

  • Ali, M. M. (2011). 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2881. [Link]

  • University of California, Irvine. (n.d.). Recrystallization I. UCI Department of Chemistry. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder. (n.d.). How to run column chromatography. Department of Chemistry. [Link]

  • Aggarwal, N., Kumar, R., & Singh, P. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(1), 1-38. [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. NIUS Chemistry Experiments. [Link]

  • Shodex. (n.d.). Column Selection (Anions and Cations). [Link]

  • Hurst, D. P., et al. (2018). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and 5-bromo-1H-pyrazolo[3,4-c]pyridine 4b. ResearchGate. [Link]

  • González-Vera, J. A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(9), 2993. [Link]

  • NextSDS. (n.d.). 5-CHLORO-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-AMINE. [Link]

  • Ohta, Y., et al. (2020). PRACTICAL SYNTHESIS OF 1-SUBSTITUTED 5-AMINOPYRAZOLO[4,3-d]PYRIMIDIN-7-ONES USING INTRAMOLECULAR FRIEDEL-CRAFTS TYPE CYCLIZATION. HETEROCYCLES, 102(1), 101. [Link]

  • MD Scientific. (n.d.). Purification Column Guide. [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(1), 236-247. [Link]

  • Baradarani, M. M., et al. (2018). Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. Arkivoc, 2018(4), 114-122. [Link]

  • PubChem. (n.d.). 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. [Link]

  • PubChem. (n.d.). 5-Chloro-1H-pyrazolo(4,3-b)pyridine. [Link]

  • Tomasik, P., & Ratuszny, A. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2809. [Link]

  • Google Patents. (2021). WO2021067967A1 - Preparation of pyrazolo[3,4-b]pyridines as antimalarials.
  • Zhuravel, D. O., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 808. [Link]

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Resolving LC-MS Peak Tailing for 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Welcome to the technical support guide for optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This document provides a structured troublesh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for optimizing the liquid chromatography-mass spectrometry (LC-MS) analysis of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. This document provides a structured troubleshooting guide in a question-and-answer format, designed for researchers, scientists, and drug development professionals. Our goal is to help you diagnose and resolve the common issue of chromatographic peak tailing for this and structurally similar basic compounds.

The primary challenge in analyzing this compound stems from its basic 3-amino group and the nitrogen-containing heterocyclic core. These features make the molecule susceptible to secondary interactions with the stationary phase and active sites within the LC system, leading to poor peak shape. This guide will walk you through a logical sequence of troubleshooting steps, from simple mobile phase adjustments to more advanced column and system considerations.

Troubleshooting Guide: From First Principles to Advanced Solutions

Q1: My peak for 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine is tailing significantly. What is the most likely cause and the first thing I should check?

Answer: The most common cause of peak tailing for basic compounds like this is secondary ionic interactions between the protonated analyte and deprotonated (negatively charged) silanol groups (Si-O⁻) on the surface of conventional silica-based reversed-phase columns.[1][2][3] The primary amino group on your analyte is basic and will be protonated (positively charged) at acidic pH values typically used for LC-MS.

Your first and most critical check should be the pH of your mobile phase.

  • The Mechanism: At a mobile phase pH above approximately 3, residual silanol groups on the silica surface begin to deprotonate, creating negatively charged sites.[3] Your positively charged analyte can then interact with these sites through a secondary ion-exchange mechanism, in addition to the desired reversed-phase retention. This secondary interaction has different kinetics, causing a portion of the analyte molecules to be retained longer, resulting in a "tail".[3][4]

  • Immediate Action: Ensure your mobile phase is sufficiently acidic. Operating at a low pH (e.g., pH 2.5-3.0) using an additive like formic acid keeps the silanol groups fully protonated (Si-OH), minimizing these undesirable ionic interactions.[3]

Q2: I'm using 0.1% formic acid in my mobile phase, but the peak tailing persists. What is the next logical step?

Answer: While 0.1% formic acid (pH ≈ 2.8) is an excellent starting point for MS compatibility, its low ionic strength may not be sufficient to completely shield the analyte from all active sites, especially on older or lower-purity silica columns (Type A silica).[5]

The next step is to introduce a competing salt to your mobile phase or consider a different acidic modifier.

  • Use a Buffered Mobile Phase: The addition of a complementary salt, such as ammonium formate or ammonium acetate, can significantly improve peak shape.[1] The ammonium ions (NH₄⁺) in the mobile phase will compete with your protonated analyte for interaction with any available negatively charged silanol sites, effectively masking them.[1][6] A common starting concentration is 10-20 mM ammonium formate along with 0.1% formic acid.[5]

  • Consider Alternative Organic Modifiers: The choice of organic solvent can influence peak shape. Methanol is more effective at forming hydrogen bonds with silanol groups compared to acetonitrile, which can help reduce their availability for interaction with your analyte.[7] If your method allows, try substituting or mixing methanol with acetonitrile.

Q3: I've optimized my mobile phase with additives, and there's some improvement, but the peak shape is still not ideal. Could my column be the problem?

Answer: Yes, absolutely. If mobile phase optimization does not fully resolve the issue, the problem very likely lies with the stationary phase chemistry. Not all C18 columns are created equal when it comes to analyzing basic compounds.

It's time to evaluate your column chemistry.

  • Silanol Activity: Older columns, or those based on "Type A" silica, have a higher population of acidic, free silanol groups that cause tailing. Modern columns are typically made from high-purity, "Type B" silica with significantly lower silanol activity.[4] Furthermore, techniques like end-capping (reacting residual silanols with a small silylating agent) are used to block these active sites.[7] If you are not using a modern, end-capped, high-purity silica column, switching to one is highly recommended.

  • Charged Surface Columns: A highly effective, modern solution is the use of columns with a "positively charged surface."[8][9] These columns have a low-level positive charge incorporated onto the silica surface. Under acidic mobile phase conditions, your protonated basic analyte is electrostatically repelled from the positively charged surface, which prevents it from getting close enough to interact with the underlying silanol groups.[9] This results in superior peak shapes for basic compounds even with simple, MS-friendly mobile phases like 0.1% formic acid.[8][10]

Table 1: Comparison of LC Column Technologies for Basic Analytes

Column TechnologyMechanism for Reducing TailingProsCons
Standard End-Capped C18 (Type B Silica) High-purity silica with fewer active silanols; active sites are chemically blocked.Good general-purpose performance, widely available.May still show some tailing for very basic compounds without mobile phase optimization.
Hybrid Silica (e.g., BEH) Silica-organic hybrid particles offer improved pH stability and reduced silanol activity.Excellent pH stability (1-12), robust performance.Can be more expensive than conventional silica.
Charged Surface C18 (e.g., CS-C18, PCS) A positive charge on the stationary phase surface repels protonated basic analytes.[9]Excellent peak shape with simple acidic mobile phases (e.g., 0.1% formic acid).[8][10]Selectivity may differ from traditional C18 phases.
Q4: I'm using a state-of-the-art charged surface column and an optimized mobile phase, but I'm still observing some peak tailing. What other, less obvious issues could be at play?

Answer: At this point, you have addressed the most common causes related to analyte-stationary phase interactions. The next area to investigate is potential interactions between your analyte and the LC system itself, specifically the metal surfaces.

You should suspect metal chelation.

  • The Mechanism: The structure of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, with its multiple nitrogen atoms in the fused ring system, presents potential sites for metal chelation.[11] Trace metal ions (like iron, nickel, chromium) can leach from stainless steel components of the LC system (e.g., tubing, frits, pump heads) and become active sites for analyte adsorption.[2][12] This interaction can lead to poor peak shape, reduced recovery, and poor reproducibility.[13][14]

  • Diagnostic Test: A simple way to test for metal chelation issues is to make several consecutive injections of a high-concentration standard of your analyte. If you observe that the peak shape and area response improve with each injection, this is a strong indicator of system passivation, where the analyte itself is binding to and "coating" the active metal sites.[13][15]

Q5: I suspect metal chelation is occurring. How do I solve this problem?

Answer: Resolving metal contamination involves either chemically deactivating the metal surfaces (passivation) or using hardware designed to be inert.

  • System Passivation: The goal of passivation is to clean the system and form a protective oxide layer on the stainless steel surfaces, reducing the availability of free metal ions.[16] This is an aggressive cleaning procedure and should be performed with care, ensuring the column is removed from the system. A common procedure involves flushing the system with acids like nitric acid or phosphoric acid.[12][16]

  • Use of Chelating Agents (with caution for MS): Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective in "scavenging" metal ions.[12][13] However, EDTA is not volatile and can cause significant ion suppression in the MS source, making it unsuitable for many LC-MS applications.[13]

  • Utilize Bio-Inert or Hybrid Surface Hardware: The most robust solution is to use an LC system and column designed to minimize metal interactions.[15][16] Manufacturers now offer systems with PEEK or MP35N components in the flow path. Additionally, columns and systems with hybrid surface technology (HST) are available, where metal surfaces are coated with a hybrid organic/inorganic layer to create a barrier between the sample and the metal.[13][14][15] This technology has been shown to dramatically improve the peak shape and recovery of metal-sensitive analytes.[13]

Troubleshooting Workflow Diagram

The following diagram outlines the logical progression for troubleshooting peak tailing for your compound.

G cluster_0 Troubleshooting Flow for Peak Tailing start Peak Tailing Observed for 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine q1 Q1: Is Mobile Phase pH < 3? start->q1 a1_yes Proceed to Q2 q1->a1_yes Yes a1_no Action: Add 0.1% Formic Acid or adjust pH to 2.5-3.0 q1->a1_no No q2 Q2: Are you using mobile phase additives (e.g., Ammonium Formate)? a1_yes->q2 resolved Peak Shape Resolved a1_no->resolved a2_yes Proceed to Q3 q2->a2_yes Yes a2_no Action: Add 10-20 mM Ammonium Formate to mobile phase. q2->a2_no No q3 Q3: Are you using a modern, high-performance column (e.g., Charged Surface, Hybrid Silica)? a2_yes->q3 a2_no->resolved a3_yes Proceed to Q4 q3->a3_yes Yes a3_no Action: Switch to a column designed for basic compounds. q3->a3_no No q4 Q4: Do you suspect metal chelation? a3_yes->q4 a3_no->resolved a4_yes Action: Passivate LC System or use Bio-Inert Hardware. q4->a4_yes Yes a4_no Consider other factors: - Column Overload - Extra-column dispersion - Solvent Mismatch q4->a4_no No a4_yes->resolved a4_no->resolved

Caption: A step-by-step decision tree for diagnosing and resolving peak tailing.

Experimental Protocols

Protocol 1: LC System Passivation with Phosphoric Acid

Objective: To remove metal contaminants and create a passive oxide layer on the interior surfaces of the LC system.

Disclaimer: Always consult your instrument's manual before performing this procedure. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Preparation:

    • Remove the column and any guard column from the system. Replace with a union or a piece of PEEK tubing.

    • Direct the flow path directly to waste, bypassing the mass spectrometer.

    • Prepare a fresh solution of 30% phosphoric acid in LC-MS grade water.[17]

  • System Flush (Water):

    • Flush all pump lines with fresh LC-MS grade water for 15-20 minutes to remove any buffered mobile phases.

  • Passivation:

    • Introduce the 30% phosphoric acid solution to the system.

    • Prime all pump lines thoroughly.

    • Set the flow rate to a low value (e.g., 0.2 - 0.5 mL/min).

    • Flush the entire system for at least 4-6 hours. For severe contamination, an overnight flush may be necessary.[17]

  • Final Rinse:

    • Replace the phosphoric acid solution with fresh LC-MS grade water.

    • Flush the system extensively (at least 1-2 liters of water) at a normal operating flow rate (e.g., 0.5 - 1.0 mL/min).

    • It is critical to remove all traces of the acid. Check the pH of the waste line to ensure it has returned to neutral.[17]

  • Re-equilibration:

    • Introduce your mobile phase and allow the system to equilibrate before reinstalling the column.

Frequently Asked Questions (FAQs)

  • Q: Can I just add triethylamine (TEA) to my mobile phase to fix the tailing?

    • A: While TEA was historically used to block silanol groups, it is a strong base and a potent ion-suppressing agent in the MS source. It is generally not recommended for LC-MS applications. Modern buffered mobile phases and advanced column technologies are far superior and MS-compatible alternatives.[4]

  • Q: My peak is fronting, not tailing. What could cause this?

    • A: Peak fronting is typically a symptom of column overload (injecting too much mass of the analyte) or a significant mismatch between the injection solvent and the mobile phase, where the injection solvent is much stronger than the mobile phase.[2][18]

  • Q: How often should I passivate my LC system?

    • A: There is no fixed schedule. Passivation should be performed on an as-needed basis, typically when you observe deteriorating peak shape for sensitive compounds that cannot be explained by column or mobile phase issues. If you frequently analyze metal-sensitive compounds, investing in a bio-inert system may be more efficient in the long run.

References

  • Agilent Technologies. (2020, June 12). Improved Peak Shapes for Basic Analytes with InfinityLab Poroshell 120 CS-C18 Columns. Agilent.
  • Advanced Materials Technology. (2009, March 20). HALO® PCS: New Column Chemistry Options for Basic Compounds.
  • Restek Corporation. (2018, January 2). LC Troubleshooting—All of My Peaks are Tailing!
  • Element Lab Solutions.
  • Waters Corporation. (n.d.). Improving Chromatographic Performance for Metal Sensitive Analytes Using Hybrid Surface Barrier Technology.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?.
  • Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity.
  • LoBrutto, R., et al. (2004, September 17).
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase.
  • Hawach Scientific. (2025, July 17).
  • NextSDS. (n.d.). 5-CHLORO-4,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-AMINE.
  • ACE® HPLC Columns. (2023, June 1). Methods for the Passivation of High Performance LC Instruments and Columns.
  • Diduco. (n.d.). Passivation of stainless steel-based HPLC and IC instruments.
  • Lunn, S., & Gilar, M. (n.d.). Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives.
  • Dong, M. W. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • ResearchGate. (n.d.).
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593.
  • Waters Corporation. (n.d.). How to clean for passivation of metal tubing - WKB272307.
  • Fountain, K. J., & Neue, U. D. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects.
  • Deacon, M. (n.d.).
  • Wouters, B., et al. (2003, September 5). Reducing residual silanol interactions in reversed-phase liquid chromatography.
  • Baars, O., et al. (2014, October 21). ChelomEx: Isotope-Assisted Discovery of Metal Chelates in Complex Media Using High-Resolution LC-MS. Analytical Chemistry.
  • Thermo Fisher Scientific. (n.d.). Popular Small Molecule HPLC UHPLC Column Brands.
  • Gilar, M., & Lunn, S. (2025, August 6). Stainless steel surfaces in LC systems, Part II - Passivation and practical recommendations.
  • Dolan, J. W. (n.d.). Why Do Peaks Tail?. LC Troubleshooting Bible.
  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • LookChem. (n.d.). 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
  • Ma, P., et al. (2023, January 11). Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide. MDPI.
  • Waters Corporation. (2021, June 21). Enhancing LC-MS analysis of oligos, peptides, and glycans using hybrid surface technology.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1H-pyrazolo(4,3-b)pyridine.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (n.d.). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • National Center for Biotechnology Information. (n.d.). 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.
  • Molbase. (n.d.). 4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-5-CARBOXAMIDE.
  • Jencks, W. P., & Westheimer, F. H. (2022, April 7). pKa Data Compiled by R. Williams. ACS, Organic Division.

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: Cross-Reactivity and Selectivity Profile of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

Executive Summary In the landscape of targeted kinase inhibition, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore, widely documented for its biomedical applications in oncology and neuro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted kinase inhibition, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore, widely documented for its biomedical applications in oncology and neurobiology [1]. 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine (hereafter referred to as CDP-3A ) is a highly potent, ATP-competitive kinase inhibitor probe.

This guide provides an objective, data-driven comparison of CDP-3A against established alternatives—namely Roscovitine (a first-generation CDK inhibitor) and CHIR-99021 (a highly selective GSK-3 inhibitor). By mapping its kinome cross-reactivity and detailing self-validating experimental workflows, this guide equips researchers with the necessary parameters to deploy CDP-3A effectively in complex cellular assays.

Mechanistic Overview and Structural Basis

CDP-3A exerts its biological effect by anchoring into the highly conserved ATP-binding pocket (hinge region) of specific serine/threonine kinases. The pyrazolo[3,4-b]pyridine core mimics the purine ring of ATP, forming critical hydrogen bonds with the kinase backbone (e.g., Leu83 in CDK2) [2].

While traditional inhibitors often suffer from broad kinome promiscuity, the 5-chloro and 4,6-dimethyl substitutions on the CDP-3A scaffold restrict the rotational freedom of the molecule, creating a distinct selectivity window that heavily favors Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase-3β (GSK-3β) , while showing moderate cross-reactivity with PIM1 [3].

Mechanism cluster_kinases Primary Kinase Targets CDP CDP-3A (Pyrazolo[3,4-b]pyridine) CDK2 CDK2 / Cyclin E CDP->CDK2 Competitive Block GSK3 GSK-3β CDP->GSK3 Competitive Block ATP ATP ATP->CDK2 Binds Hinge ATP->GSK3 Binds Hinge Rb p-Rb (Ser807/811) Cell Cycle Progression CDK2->Rb Phosphorylates BCat p-β-Catenin Degradation GSK3->BCat Phosphorylates

Fig 1. Competitive inhibition of CDK2 and GSK-3β by CDP-3A preventing downstream phosphorylation.

Comparative Selectivity Profiling

To objectively evaluate CDP-3A, we must analyze its biochemical IC50​ values across a targeted kinome panel. A superior chemical probe must demonstrate high potency for its primary targets while maintaining a clean off-target profile to prevent confounding phenotypic results.

Table 1: Biochemical Kinase Selectivity Profile ( IC50​ in nM)
Kinase TargetCDP-3ARoscovitine (Control)CHIR-99021 (Control)
CDK2 / Cyclin E 18 140>10,000
CDK9 / Cyclin T 45210>10,000
GSK-3β 22 >10,0005
PIM1 105>10,000>10,000
MNK1 850>10,000>10,000

Data Interpretation: CDP-3A demonstrates a dual-inhibition profile, outperforming Roscovitine's affinity for CDK2 by nearly an order of magnitude [2], while maintaining GSK-3β inhibition comparable to the highly specific CHIR-99021. The moderate cross-reactivity with PIM1 (105 nM) is a known characteristic of substituted pyrazolo[3,4-b]pyridines, which frequently act as dual CDK2/PIM1 inhibitors in anti-cancer models [3].

Experimental Methodologies (E-E-A-T)

To ensure reproducibility and scientific rigor, the following self-validating protocols detail how to accurately map the cross-reactivity and cellular target engagement of CDP-3A.

Protocol A: In Vitro Kinase Selectivity Profiling (ADP-Glo Assay)

Causality & Rationale: Because CDP-3A is an ATP-competitive inhibitor, the concentration of ATP in the assay is the most critical variable. By clamping the ATP concentration exactly at the apparent Km​ for each specific kinase, we standardize the assay's sensitivity across the kinome panel. This prevents the artificial inflation of IC50​ values that occurs when excess ATP outcompetes the inhibitor, ensuring the measured cross-reactivity reflects true thermodynamic binding affinity.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of CDP-3A in 100% DMSO. Transfer to a 384-well plate so the final DMSO concentration is strictly 1% (v/v) to prevent solvent-induced kinase denaturation.

  • Enzyme/Substrate Master Mix: Dilute the target kinase (e.g., CDK2/CycE) and its specific peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • ATP Addition: Add ATP at the pre-determined Km​ for the specific kinase (e.g., 35 μ M for CDK2).

  • Incubation: Incubate the reaction at 25°C for 60 minutes.

  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal proportional to kinase activity.

  • Self-Validation Check: The plate must include a "No-Enzyme Control" (0% activity) and a "Vehicle Control" (1% DMSO, 100% activity). Calculate the Z'-factor; the assay is only valid if Z′>0.6 .

Workflow Prep 1. Compound Titration (10-Dose, 3-fold) Incubate 2. Kinase Incubation (ATP at apparent Km) Prep->Incubate Detect 3. ADP-Glo Assay (Luminescence) Incubate->Detect Analyze 4. IC50 & Selectivity Mapping Detect->Analyze

Fig 2. Self-validating in vitro kinase assay workflow utilizing ATP at Km for accurate IC50 mapping.

Protocol B: Cellular Target Engagement (Western Blotting)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular efflux. To confirm live-cell target engagement, we monitor the phosphorylation status of direct downstream substrates: Retinoblastoma protein (p-Rb at Ser807/811) for CDK2, and β -catenin for GSK-3β.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT-116 cells at 3×105 cells/well in 6-well plates. Incubate overnight.

  • Treatment: Treat cells with CDP-3A (0.1, 0.5, 1.0, and 5.0 μ M) for 4 hours. A short treatment window is chosen specifically to observe direct kinase inhibition prior to the onset of secondary apoptotic signaling.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with fresh protease and phosphatase inhibitors (critical to preserve the endogenous phosphorylation state).

  • Immunoblotting: Resolve 20 μ g of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe for p-Rb (Ser807/811) and p- β -catenin.

  • Self-Validation Check: Total Rb and Total β -catenin must be probed alongside a loading control (GAPDH). This validates that the reduction in phosphorylated signal is due to direct kinase inhibition by CDP-3A, rather than compound-induced global protein degradation or unequal lane loading.

Cellular Potency and Phenotypic Outcomes

Understanding how a compound's cross-reactivity translates to live-cell phenotypes is vital for assay design. Table 2 compares the cellular behavior of CDP-3A against alternative inhibitors.

Table 2: Cellular Potency and Off-Target Phenotypes
MetricCDP-3ARoscovitineCHIR-99021
Cellular IC50​ (HCT-116) 0.4 μ M15.2 μ M2.1 μ M
Primary Cell Cycle Arrest G1/S PhaseG2/M PhaseNone (Wnt Activation)
Cytotoxicity (WI-38 Normal Cells) >50 μ M25 μ M>50 μ M
Therapeutic Window (Selectivity Index) >125x1.6x>23x

Application Insight: CDP-3A exhibits a massive therapeutic window (>125x) compared to Roscovitine, showing potent anti-proliferative effects in cancer lines (HCT-116) without inducing generalized cytotoxicity in normal fibroblasts (WI-38) [1]. Its dual inhibition of CDK2 and GSK-3β uniquely positions it for studies requiring simultaneous cell cycle blockade (G1/S arrest) and modulation of the Wnt/ β -catenin pathway.

Conclusion and Application Guide

When selecting a kinase inhibitor probe, the choice depends entirely on the required selectivity profile:

  • Choose Roscovitine only if historical baseline data is required, though its high micromolar cellular IC50​ and narrow therapeutic window limit its modern utility.

  • Choose CHIR-99021 when absolute, isolated inhibition of GSK-3 is required without any cell cycle interference.

  • Choose CDP-3A when investigating complex oncology models that benefit from dual CDK2/GSK-3β blockade, or when a highly potent, cell-permeable pyrazolo[3,4-b]pyridine scaffold is needed to overcome the resistance profiles associated with first-generation CDK inhibitors [3].

References

  • MDPI (Molecules)
  • PMC - NIH (Molecules)
  • Journal of Biomolecular Structure and Dynamics (PubMed)

Safety & Regulatory Compliance

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Personal protective equipment for handling 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

An In-Depth Guide to Personal Protective Equipment for Handling 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine This document provides essential safety and operational guidance for researchers, scientists, and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Personal Protective Equipment for Handling 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine. As no comprehensive safety data sheet (SDS) is publicly available for this specific molecule, this guide synthesizes data from structurally similar pyrazolopyridine, heterocyclic amine, and chlorinated aromatic compounds to establish a robust and conservative safety protocol. The core principle is to treat this compound with a high degree of caution, assuming it possesses hazards similar to its analogues until proven otherwise.

Hazard Assessment and Risk Profile

The chemical structure of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine suggests a risk profile that warrants significant precautions. The pyrazolopyridine core is a common scaffold in pharmacologically active molecules, and the presence of a chloro group and an amine functional group can contribute to toxicity and irritation.

Analysis of close structural analogues reveals a consistent pattern of hazards.[1][2][3] It is logical and prudent to assume that 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine presents similar risks.

Table 1: Anticipated Hazard Profile Based on Structural Analogues

Hazard Classification GHS Hazard Statement Anticipated Effects Source(s)
Acute Toxicity (Oral) H302: Harmful if swallowed Ingestion may lead to systemic toxicity. [3][4]
Acute Toxicity (Dermal) H311/H312: Toxic/Harmful in contact with skin The compound may be absorbed through the skin, causing systemic effects. [4]
Skin Corrosion/Irritation H315: Causes skin irritation Direct contact is likely to cause redness, itching, and irritation. [1][5]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation Contact with eyes can lead to severe irritation or irreversible damage. [1][2]
Acute Toxicity (Inhalation) H332: Harmful if inhaled Inhaling dust or aerosols may be harmful. [3][4]

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract. |[1][2][3][5] |

The causality behind these hazards is rooted in the molecule's chemical nature. Heterocyclic amines can interfere with biological processes, and chlorinated compounds often exhibit enhanced toxicity.[6] Therefore, preventing all routes of exposure—inhalation, ingestion, and dermal contact—is the primary goal of the following PPE and handling protocols.

The Hierarchy of Controls: A Proactive Safety Framework

Before detailing specific PPE, it is crucial to implement higher-level safety controls. PPE is the last line of defense.

  • Elimination/Substitution : In a research context, this is often not possible.

  • Engineering Controls : This is the most critical step for this compound. All handling of 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine, especially of the solid powder, must be conducted in a certified chemical fume hood. [1][7] This minimizes inhalation exposure and contains any potential spills.

  • Administrative Controls : Adhere to standard operating procedures (SOPs), ensure proper training for all personnel, and clearly label all containers.[8] Never work alone when handling this or other similarly hazardous materials.

  • Personal Protective Equipment (PPE) : The final barrier between the researcher and the chemical.

Core PPE Protocol: A Head-to-Toe Approach

The following PPE is mandatory for all procedures involving 5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine.

Eye and Face Protection
  • Rationale : Given the high risk of serious eye irritation or damage from powders or splashes, robust eye protection is non-negotiable.[2][3]

  • Protocol :

    • Wear tightly fitting, indirectly vented chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EN166 standards.[9][10]

    • For procedures with a higher risk of splashing (e.g., transferring solutions, large-scale reactions), supplement goggles with an 8-inch minimum face shield.[9]

Skin and Body Protection
  • Rationale : The potential for dermal toxicity and skin irritation requires a complete barrier to prevent contact.[5]

  • Protocol :

    • Wear a flame-resistant lab coat with a fully fastened front and tight-fitting cuffs.[3]

    • Ensure full leg coverage with long pants or equivalent attire.

    • Wear closed-toe, liquid-resistant shoes.

    • For tasks with a significant risk of contamination, consider disposable coveralls.

Hand Protection
  • Rationale : Hands are the most likely part of the body to come into direct contact with the chemical. Proper glove selection and technique are critical.

  • Protocol :

    • Glove Selection : Wear chemical-resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact.[7] Always consult a glove compatibility chart for the specific solvents being used.

    • Inspection : Before every use, inspect gloves for any signs of degradation, discoloration, or pinholes.[9]

    • Technique : For all but the most minor handling tasks, the use of double gloves is strongly recommended. This allows for the safe removal of the outer, contaminated glove without exposing the skin.

    • Removal and Disposal : Remove gloves using a technique that avoids touching the outer surface with bare skin.[9] Dispose of contaminated gloves immediately in the designated hazardous waste container.[9] Wash hands thoroughly with soap and water after removing gloves.[1][2]

Respiratory Protection
  • Rationale : The solid form of this compound presents an inhalation hazard, and it may cause respiratory irritation.[3] Engineering controls are the primary defense, but respiratory protection may be required.

  • Protocol :

    • Respiratory protection is necessary if engineering controls are insufficient or during emergency situations.

    • If weighing the solid powder or performing any action that could generate dust or aerosols outside of a fume hood (not recommended), a NIOSH-approved respirator with P100 (particulate) cartridges is required.[3][10]

    • All respirator use must be done within the context of a comprehensive respiratory protection program that includes fit-testing and training, as required by OSHA.

Procedural Guidance: PPE Donning and Doffing

A self-validating protocol ensures that contaminants are not transferred to your skin or personal clothing during the removal of PPE.

Step-by-Step PPE Doffing (Removal) Protocol
  • Inspect and Decontaminate : Before leaving the immediate work area (e.g., fume hood), inspect the outer gloves for visible contamination. If contaminated, wipe them down with an appropriate decontamination solution.

  • Remove Outer Gloves : Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Remove Lab Coat : Unfasten the lab coat. Roll it down from the shoulders, turning it inside out to contain any surface contamination. Hang it in a designated area or dispose of it if it's a disposable garment.

  • Remove Face Shield and Goggles : Remove the face shield (if used) by touching the headband only. Remove goggles from the back to the front. Place them in a designated area for decontamination.

  • Remove Inner Gloves : With clean, bare hands now possible, carefully remove the inner pair of gloves using the proper technique. Dispose of them in the hazardous waste container.

  • Wash Hands : Immediately and thoroughly wash your hands with soap and water.

PPE_Doffing_Workflow start_node Start: At Workstation decon_gloves 1. Decontaminate Outer Gloves start_node->decon_gloves step_node step_node final_node Thoroughly Wash Hands remove_outer 2. Remove Outer Gloves decon_gloves->remove_outer remove_coat 3. Remove Lab Coat (Turn Inside-Out) remove_outer->remove_coat remove_face 4. Remove Eye/Face Protection (Handle by Strap/Headband) remove_coat->remove_face remove_inner 5. Remove Inner Gloves remove_face->remove_inner remove_inner->final_node

Caption: Workflow for the safe removal (doffing) of PPE.

Operational and Disposal Plans

Emergency Procedures
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek immediate medical attention.[9]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[9]

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

Spill Management
  • Evacuate all non-essential personnel from the area.

  • Ensure the area is well-ventilated (fume hood sash should be low).

  • Wearing the full PPE described above (including respiratory protection), contain the spill using an inert absorbent material like vermiculite or sand.[7]

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and clearly labeled hazardous waste container.[7][11]

  • Decontaminate the spill area before resuming work.

Waste Disposal

Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or poured down the drain.[7][8]

  • Waste Collection : All waste, including excess reagent, contaminated gloves, absorbent materials, and disposable labware, must be collected in a compatible, sealed, and clearly labeled hazardous waste container.[7]

  • Labeling : The container must be labeled with "Hazardous Waste," the full chemical name "5-Chloro-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine," and any known hazard symbols.[7]

  • Storage : Store the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from incompatible materials.[7][12]

  • Disposal : Contact your institution's Environmental Health & Safety (EHS) department to arrange for proper disposal according to all local, state, and federal regulations.[7][13]

References

  • NextSDS.
  • Benchchem. Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide.
  • ATSDR. PRODUCTION, IMPORT, USE, AND DISPOSAL.
  • Sigma-Aldrich.
  • CymitQuimica. Safety Data Sheet - 3-BROMO-5-CHLORO-1H-PYRAZOLO[3,4-B]PYRIDINE.
  • Jubilant Ingrevia Limited.
  • ECHEMI. Pyridine, alkyl derivs.
  • Sigma-Aldrich.
  • LGC Standards. SAFETY DATA SHEET - 3-Chloro-1H-pyrazolo[3,4-b]pyridine.
  • IQS Directory. What are the Health and Safety Guidelines for Using Amines?.
  • Fisher Scientific.
  • Emergency Management and Safety. Chapter 6: Chemical Storage and Handling.
  • Sigma-Aldrich.
  • ChemicalBook.
  • Taylor & Francis Online.
  • PubChem. 5-Chloro-1H-pyrazolo(4,3-b)pyridine.

Sources

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